9-keto Tafluprost
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C25H32F2O5 |
|---|---|
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
propan-2-yl (Z)-7-[(1R,2R,3R)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C25H32F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-21,23,29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,23-/m1/s1 |
InChI-Schlüssel |
XNCSWEVHNBTYPP-QBSXWLLBSA-N |
Isomerische SMILES |
CC(C)OC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/C(COC2=CC=CC=C2)(F)F |
Kanonische SMILES |
CC(C)OC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)(F)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 9-keto Tafluprost: Structure, Properties, and Relation to the Prostaglandin Analogue Tafluprost
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 9-keto Tafluprost, a derivative of the potent prostaglandin (B15479496) F2α analogue, Tafluprost. While extensive pharmacological data is available for Tafluprost and its active metabolite, Tafluprost acid, information regarding the specific biological activity of this compound is not prevalent in publicly accessible scientific literature. Therefore, this document will focus on the chemical structure and properties of this compound and provide a comprehensive analysis of Tafluprost and Tafluprost acid as a primary frame of reference.
Chemical Structure and Properties of this compound
This compound is structurally differentiated from Tafluprost by the presence of a ketone group at the C9 position of the cyclopentane (B165970) ring, in place of a hydroxyl group.
Table 1: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | 7-[(1R,2R,3R)-2-[(1E)-3,3-difluoro-4-phenoxy-1-buten-1-yl]-3-hydroxy-5-oxocyclopentyl]-5-heptenoic acid, 1-methylethyl ester[1] |
| Molecular Formula | C25H32F2O5[1] |
| Molecular Weight | 450.5 g/mol [1] |
| CAS Number | 261179-75-3[1] |
| SMILES | O=C1--INVALID-LINK----INVALID-LINK----INVALID-LINK--C1[1] |
| InChI Key | XNCSWEVHNBTYPP-QBSXWLLBSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical Form | Solution in methyl acetate |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml |
| Storage | -20°C |
| Stability | ≥ 2 years |
The Parent Compound: Tafluprost and its Active Metabolite
Tafluprost is a fluorinated prostaglandin F2α analogue used in the management of glaucoma and ocular hypertension. It functions as a prodrug, which, after topical administration to the eye, is hydrolyzed by corneal esterases to its biologically active metabolite, Tafluprost acid. This conversion is crucial for its therapeutic effect.
Mechanism of Action
The active metabolite, Tafluprost acid, is a potent and highly selective agonist for the prostaglandin F (FP) receptor. The activation of FP receptors in the ciliary muscle is believed to increase the uveoscleral outflow of aqueous humor, which is the primary mechanism for reducing intraocular pressure (IOP).
Signaling Pathway of Tafluprost Acid
Upon binding of Tafluprost acid to the FP receptor, a G-protein coupled receptor, a downstream signaling cascade is initiated. This involves the activation of the Gαq protein, leading to the stimulation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The increase in these second messengers leads to a rise in intracellular calcium concentrations, which is thought to mediate the changes in the extracellular matrix of the ciliary muscle, facilitating increased aqueous humor outflow.
Pharmacological Properties of Tafluprost Acid
Tafluprost acid exhibits a high binding affinity for the FP receptor, which is significantly greater than that of other prostaglandin analogues like latanoprost (B1674536) acid. This high affinity and selectivity contribute to its potent IOP-lowering effect.
Table 3: Comparative Binding Affinity for the FP Receptor
| Compound | Receptor | Binding Affinity (Ki) |
| Tafluprost Acid | Prostaglandin FP | 0.4 nM |
| Latanoprost Acid | Prostaglandin FP | 4.7 nM |
Experimental Protocols
Detailed experimental methodologies are essential for the characterization of prostaglandin analogues. While specific protocols for this compound are not available, the following sections describe standard procedures for the synthesis and evaluation of compounds like Tafluprost.
Synthesis of Tafluprost
The synthesis of Tafluprost is a multi-step process that often involves the use of key intermediates and various chemical reactions. One common approach involves a convergent synthesis strategy. A detailed synthetic route has been described involving the Julia-Lythgoe olefination of a prostaglandin phenylsulfone intermediate with an aldehyde ω-chain synthon. Subsequent reactions include deoxydifluorination, hydrolysis of protecting groups, and final esterification to yield Tafluprost.
In Vitro Evaluation of FP Receptor Binding
A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for a specific receptor.
Principle: This assay measures the ability of an unlabeled test compound (e.g., Tafluprost acid) to compete with a radiolabeled ligand for binding to the target receptor (e.g., human FP receptor). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Brief Methodology:
-
Receptor Preparation: Membranes from cells expressing the human FP receptor are prepared.
-
Assay Setup: The receptor membranes are incubated with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) and varying concentrations of the unlabeled competitor (Tafluprost acid).
-
Incubation and Separation: The mixture is incubated to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filter is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated.
References
Synthesis of 9-keto Tafluprost: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the plausible synthetic pathways for 9-keto Tafluprost, a ketone derivative of the prostaglandin (B15479496) F2α analog Tafluprost. The synthesis of this compound is of interest for structure-activity relationship studies and the development of novel therapeutic agents. This document details the strategic application of protecting groups, a key oxidation step, and subsequent deprotection to achieve the target molecule. Experimental protocols, quantitative data from analogous syntheses, and workflow diagrams are presented to facilitate further research and development.
Introduction
The proposed synthetic strategy hinges on a three-stage process:
-
Selective Protection: The selective protection of the C11 and C15 hydroxyl groups of a Tafluprost intermediate is crucial to prevent their oxidation in the subsequent step.
-
Oxidation: The targeted oxidation of the unprotected C9 hydroxyl group to a ketone functionality.
-
Deprotection: The removal of the protecting groups to yield the final this compound.
Proposed Synthetic Pathway
The synthesis of this compound is envisioned to start from a Tafluprost precursor, which can be synthesized from the well-known Corey lactone. The core of the synthetic challenge lies in the selective oxidation of the C9 secondary alcohol in the presence of two other secondary alcohols at C11 and C15.
Protecting Group Strategy
To achieve selective oxidation of the C9 hydroxyl group, the C11 and C15 hydroxyls must be protected. Silyl ethers are a common choice for protecting hydroxyl groups in prostaglandin synthesis due to their ease of installation, stability under various reaction conditions, and mild removal. tert-Butyldimethylsilyl (TBDMS) ethers are particularly well-suited for this purpose. The relative reactivity of the hydroxyl groups in prostaglandin F2α analogs generally allows for selective protection. The C11 hydroxyl group is often the most sterically accessible and therefore most reactive, which can be leveraged for selective protection strategies.
Experimental Protocol: Selective Silylation of C11 and C15 Hydroxyls (Analogous Procedure)
This protocol is based on general procedures for the silylation of alcohols in prostaglandin synthesis.
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve the Tafluprost precursor (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Addition of Reagents: Add imidazole (B134444) (2.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Silylation: Slowly add a solution of tert-Butyldimethylsilyl chloride (TBDMS-Cl, 2.2 eq) in anhydrous CH₂Cl₂ to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, the di-TBDMS protected Tafluprost precursor, can be purified by flash column chromatography on silica (B1680970) gel.
Oxidation of the C9 Hydroxyl Group
With the C11 and C15 hydroxyls protected, the C9 hydroxyl is available for oxidation. The Dess-Martin periodinane (DMP) oxidation is a mild and highly selective method for converting primary and secondary alcohols to aldehydes and ketones, respectively. It is well-tolerated by a wide range of functional groups, making it ideal for complex molecules like prostaglandin analogs.
Experimental Protocol: Dess-Martin Oxidation of the C9 Hydroxyl (Analogous Procedure)
This protocol is based on general procedures for Dess-Martin oxidation.
-
Preparation: Dissolve the di-TBDMS protected Tafluprost precursor (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a dry round-bottom flask under an inert atmosphere.
-
Addition of Oxidant: Add Dess-Martin periodinane (1.5 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (B1220275) (Na₂S₂O₃) solutions. Stir vigorously until the layers are clear.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude 9-keto-11,15-bis(TBDMS)-Tafluprost can be purified by flash column chromatography.
Deprotection of Silyl Ethers
The final step in the synthesis is the removal of the TBDMS protecting groups from the C11 and C15 hydroxyls to yield this compound. This can be achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions.
Experimental Protocol: Deprotection of TBDMS Ethers (Analogous Procedure)
This protocol outlines a general procedure for the cleavage of TBDMS ethers.
-
Preparation: Dissolve the purified 9-keto-11,15-bis(TBDMS)-Tafluprost (1.0 eq) in tetrahydrofuran (B95107) (THF) in a plastic vial.
-
Addition of Deprotecting Agent: Add a 1.0 M solution of TBAF in THF (2.5 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The deprotection is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the final product, this compound.
Data Presentation
While specific quantitative data for the synthesis of this compound is not available in the public domain, the following table provides key information for structurally related 9-keto prostaglandin analogs, which can serve as a benchmark for expected outcomes.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 9-keto Travoprost | 1219032-18-4 | C₂₆H₃₃F₃O₆ | 498.53 |
| 9-keto Latanoprost | Not available | C₂₆H₃₈O₅ | 430.58 |
Mandatory Visualizations
To further elucidate the proposed synthetic strategy, the following diagrams have been generated.
Caption: Proposed synthetic workflow for this compound.
Caption: Logical flow of the key stages in the synthesis of this compound.
Conclusion
The synthesis of this compound represents a feasible endeavor for researchers in medicinal chemistry and drug development. The proposed pathway, leveraging well-established protecting group strategies and selective oxidation reactions, provides a robust framework for its preparation. The successful synthesis and subsequent biological evaluation of this compound could provide valuable insights into the structure-activity relationships of prostaglandin F2α analogs and potentially lead to the discovery of new therapeutic agents with improved profiles. Further experimental work is required to optimize the reaction conditions and fully characterize the final compound and its intermediates.
An In-depth Technical Guide on the Mechanism of Action of Tafluprost Acid on Prostanoid FP Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tafluprost (B1681877) is a fluorinated synthetic analog of prostaglandin (B15479496) F2α (PGF2α) used clinically to reduce intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2][3][4] It functions as an isopropyl ester prodrug, which, upon topical administration to the eye, is rapidly hydrolyzed by corneal esterases into its biologically active metabolite, tafluprost acid (AFP-172).[5] This technical guide elucidates the molecular mechanism by which tafluprost acid exerts its therapeutic effect, focusing on its high-affinity interaction with the prostanoid F (FP) receptor. We will detail the binding kinetics, downstream signaling pathways, and the experimental methodologies used to characterize this interaction.
The primary mechanism of action involves tafluprost acid acting as a potent and selective agonist at the FP receptor, a G-protein coupled receptor (GPCR). This activation is believed to increase the uveoscleral outflow of aqueous humor, the primary route for IOP reduction by prostaglandin analogs.
Binding Affinity and Selectivity of Tafluprost Acid
The therapeutic efficacy of tafluprost is fundamentally linked to the high binding affinity and selectivity of its active form, tafluprost acid, for the FP receptor. Quantitative analysis from competitive radioligand binding assays has demonstrated that tafluprost acid binds to the FP receptor with significantly higher affinity than other clinically used prostaglandin analogs, such as latanoprost (B1674536) acid.
Data Presentation: Comparative Binding Affinities
The following table summarizes the quantitative binding data for tafluprost acid and a common comparator, latanoprost acid, at the human prostanoid FP receptor. The inhibition constant (Ki) and the half-maximal effective concentration (EC50) are key parameters; a lower value indicates higher affinity and potency, respectively.
| Compound | Receptor | Binding Affinity (Ki) | Functional Potency (EC50) | Reference |
| Tafluprost Acid | Prostanoid FP | 0.4 nM | 0.5 nM | |
| Latanoprost Acid | Prostanoid FP | 4.7 nM | Not specified in results |
As the data indicates, tafluprost acid exhibits an affinity for the FP receptor that is approximately 12 times higher than that of latanoprost acid. Furthermore, tafluprost acid demonstrates high selectivity, with minimal to no significant binding to other prostanoid (EP1, EP2, EP3, EP4, DP, TP) or non-prostanoid receptors, which contributes to its favorable safety profile by minimizing off-target effects.
Molecular Mechanism and Signaling Pathway
Upon binding, tafluprost acid activates the FP receptor, initiating a cascade of intracellular events. The FP receptor is primarily coupled to the Gq class of heterotrimeric G proteins.
The Gαq Signaling Cascade:
-
Agonist Binding: Tafluprost acid binds to the orthosteric site of the FP receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gq protein, leading to its activation.
-
Effector Activation: The activated Gαq subunit dissociates and stimulates the membrane-bound enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Cellular Response: The resulting increase in cytosolic Ca2+ concentration, along with the action of DAG, activates various downstream effectors, such as protein kinase C (PKC). In the context of the eye's ciliary muscle and uveoscleral pathway, these signaling events lead to the remodeling of the extracellular matrix and relaxation of the ciliary muscle, which is thought to increase the permeability of tissues and enhance the outflow of aqueous humor.
Some evidence also suggests a potential secondary mechanism where FP receptor activation leads to the production of other prostaglandins, which may then act on EP3 receptors, contributing to the overall IOP-lowering effect.
Mandatory Visualization: FP Receptor Signaling Pathway
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Tafluprost? [synapse.patsnap.com]
- 3. chemignition.com [chemignition.com]
- 4. Clinical appraisal of tafluprost in the reduction of elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of 9-Keto Prostaglandin Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (B1171923) (PGs) are a class of lipid autacoids derived from arachidonic acid that mediate a wide array of physiological and pathological processes. Within this extensive family, 9-keto prostaglandin (B15479496) analogs represent a significant area of research, primarily originating from the enzymatic conversion of Prostaglandin E2 (PGE2) to Prostaglandin F2α (PGF2α). This conversion is a critical biological process, and the resulting structures, along with synthetically derived analogs, have been instrumental in elucidating receptor function and developing novel therapeutics. This technical guide provides an in-depth exploration of the discovery, origin, and core experimental methodologies associated with 9-keto prostaglandin analogs.
Discovery and Origin
The journey to understanding 9-keto prostaglandin analogs begins with the foundational discovery of prostaglandins themselves. In the 1930s, Swedish physiologist Ulf von Euler first identified a substance in human seminal fluid that could stimulate smooth muscle contraction, which he named "prostaglandin".[1] It was later determined that prostaglandins are a large family of compounds with diverse biological activities.
The specific origin of endogenous 9-keto prostaglandins is rooted in the enzymatic activity of Prostaglandin E2 9-ketoreductase (PGE2-9-KR) , also known as Carbonyl Reductase 1 (CBR1).[2][3] This enzyme catalyzes the NADPH-dependent reduction of the C-9 keto group of PGE2 to a hydroxyl group, thereby converting it to PGF2α.[2][4] This discovery was pivotal as it established a direct biosynthetic link between two major prostaglandin families and highlighted a mechanism for modulating their local concentrations and biological effects.
The enzyme PGE2-9-KR has been identified and characterized in a variety of tissues, including the brain, kidney, and uterine decidua vera, indicating its widespread physiological importance. The realization that this enzymatic conversion occurs in vivo spurred interest in the biological activities of the resulting 9-hydroxy compounds and the development of synthetic analogs with modified properties.
Quantitative Data on 9-Keto Prostaglandin Analogs and Related Compounds
The biological effects of 9-keto prostaglandin analogs are mediated by their interaction with specific prostanoid receptors (e.g., EP and FP receptors). The following tables summarize key quantitative data related to the enzymatic conversion of PGE2 and the receptor binding and functional activity of relevant prostaglandins.
Table 1: Properties of Human Brain Prostaglandin E2 9-Ketoreductase
| Parameter | Value |
| Molecular Weight | 34,000 Da |
| Isoelectric Point (pI) | 8.2 |
| Optimal pH | 6.5 - 7.5 |
| Km for PGE2 | 1.0 mM |
| Turnover Number | 7.6 min⁻¹ |
Table 2: Comparative Receptor Binding Affinities and Functional Potencies
| Compound | Receptor | Assay Type | Value | Reference |
| PGE2 | FP | Binding Affinity (fold less than PGF2α) | 10-30 | |
| PGF2α | EP | Binding Affinity (fold less than for FP) | 100-300 | |
| 9α,11β-PGF2 | DP (human platelets) | Relative Potency (vs. PGD2) | ~30-60 fold less potent | |
| 9α,11β-PGF2 | FP (cat iris sphincter) | p[A50] | 7.35 ± 0.09 | |
| PGD2 | FP (cat iris sphincter) | p[A50] | 7.15 ± 0.19 | |
| 9α,11β-PGF2 | TP (guinea-pig aorta) | p[A50] | 6.00 ± 0.07 | |
| PGD2 | TP (guinea-pig aorta) | p[A50] | 6.24 ± 0.08 | |
| 9α,11β-PGF2 | EP1 (guinea-pig oesophagus) | Relative Potency (vs. PGE2) | ~2000-3000 fold less potent | |
| 9α,11β-PGF2 | EP2 (cat trachea) | Relative Potency (vs. PGE2) | ~3500 fold less potent | |
| Latanoprost Acid | EP2 | EC50 | > 10 µM | |
| Travoprost Acid | EP2 | EC50 | > 10 µM | |
| Bimatoprost | EP2 | EC50 | > 10 µM | |
| Unoprostone | EP2 | EC50 | > 10 µM | |
| Sulprostone (EP1/EP3 agonist) | EP1 (TM cells) | EC50 | 1.1 µM | |
| Butaprost (EP2 agonist) | EP2 (TM cells) | EC50 | 0.56 µM | |
| PGE1 alcohol (EP4 agonist) | EP4 (TM cells) | EC50 | 0.1 µM | |
| Butaprost (EP2 agonist) | EP2 (SC cells) | EC50 | 170 nM | |
| PGE1 alcohol (EP4 agonist) | EP4 (SC cells) | EC50 | 69 nM |
Note: TM = Trabecular Meshwork; SC = Schlemm's Canal. p[A50] is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of 9-keto prostaglandin analogs.
Synthesis of a Prostaglandin Analog via Corey Lactone and Horner-Wadsworth-Emmons Reaction
This protocol outlines a general, multi-step synthesis of a PGF2α analog, a common backbone for many prostaglandin-based drugs. This process often involves the use of the Corey lactone as a key intermediate and a Horner-Wadsworth-Emmons reaction to construct the α-chain.
Experimental Workflow for Prostaglandin Analog Synthesis
Caption: General synthetic workflow for a prostaglandin analog.
Protocol:
-
Corey Lactone Preparation: The synthesis typically begins with the preparation of the Corey lactone, a bicyclic intermediate that contains the stereochemistry of the cyclopentane (B165970) ring of the prostaglandin. Various methods exist for its synthesis, often involving a Diels-Alder reaction as a key step.
-
ω-Chain Installation: The lower side chain (ω-chain) is introduced. A common method is the conjugate addition of an organocuprate reagent to an α,β-unsaturated cyclopentenone derived from the Corey lactone.
-
Stereoselective Reduction: The C-15 ketone is stereoselectively reduced to the corresponding alcohol. This is a critical step as the stereochemistry at C-15 is crucial for biological activity. Reagents such as L-selectride or other bulky reducing agents are often employed to achieve the desired stereoisomer.
-
Lactone Reduction: The lactone is reduced to the corresponding lactol (a hemiacetal). Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation.
-
α-Chain Installation (Horner-Wadsworth-Emmons Reaction):
-
Prepare the phosphonate (B1237965) ylide by treating a suitable phosphonate ester (e.g., dimethyl (4-carboxybutyl)phosphonate) with a strong base such as sodium hydride in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
-
Add the lactol intermediate from the previous step to the ylide solution. The ylide reacts with the aldehyde tautomer of the lactol to form the alkene of the α-chain.
-
The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
-
Deprotection: Any protecting groups used to mask sensitive functional groups during the synthesis are removed. For example, silyl (B83357) ethers used to protect hydroxyl groups are typically removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).
-
Purification: The final prostaglandin analog is purified using chromatographic techniques such as flash column chromatography or high-performance liquid chromatography (HPLC).
Prostaglandin E2 9-Ketoreductase Activity Assay
This spectrophotometric assay measures the activity of PGE2 9-ketoreductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Experimental Workflow for Enzyme Activity Assay
Caption: Workflow for PGE2 9-ketoreductase activity assay.
Protocol:
-
Enzyme Preparation:
-
Homogenize the tissue of interest (e.g., bovine placenta) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes to remove cell debris and mitochondria.
-
Centrifuge the resulting supernatant at 100,000 x g for 60 minutes to obtain the cytosolic fraction (supernatant), which contains the PGE2 9-ketoreductase.
-
-
Assay Mixture: In a quartz cuvette, prepare the following reaction mixture:
-
800 µL of 100 mM potassium phosphate (B84403) buffer, pH 7.0
-
100 µL of 2 mM NADPH
-
50 µL of the cytosolic fraction
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of 1 mM PGE2 (dissolved in ethanol (B145695) and diluted in buffer).
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
-
Calculation of Activity:
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6.22 x 10³ M⁻¹cm⁻¹).
-
Express the enzyme activity as nanomoles of NADPH oxidized per minute per milligram of protein. Protein concentration can be determined using a standard method such as the Bradford assay.
-
Radioligand Binding Assay for Prostaglandin Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of a 9-keto prostaglandin analog for a specific prostaglandin receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Harvest cells expressing the prostaglandin receptor of interest.
-
Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation.
-
50 µL of radiolabeled prostaglandin (e.g., [³H]PGE2) at a concentration near its Kd.
-
50 µL of either buffer (for total binding), a high concentration of an unlabeled ligand (for non-specific binding), or varying concentrations of the unlabeled 9-keto prostaglandin analog.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled 9-keto analog.
-
Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways of Prostaglandin Receptors
9-keto prostaglandin analogs exert their biological effects by binding to and activating specific G-protein coupled receptors (GPCRs), primarily the EP and FP receptor subtypes. The downstream signaling cascades vary depending on the receptor subtype and the G-protein to which it couples.
EP1 Receptor Signaling
The EP1 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).
Caption: EP1 receptor signaling pathway.
EP2 and EP4 Receptor Signaling
Both EP2 and EP4 receptors couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
Caption: EP2 and EP4 receptor signaling pathway.
EP3 Receptor Signaling
The EP3 receptor primarily couples to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.
Caption: EP3 receptor signaling pathway.
FP Receptor Signaling
Similar to the EP1 receptor, the FP receptor couples to Gq/11 proteins, activating the phospholipase C signaling cascade.
Caption: FP receptor signaling pathway.
Conclusion
The discovery of the enzymatic conversion of PGE2 to PGF2α by PGE2 9-ketoreductase opened a new chapter in prostaglandin research, leading to the exploration of 9-keto prostaglandin analogs. These compounds, both endogenous and synthetic, have been invaluable tools for understanding the intricacies of prostanoid receptor signaling and have paved the way for the development of targeted therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the synthesis, biological activity, and therapeutic potential of this important class of molecules.
References
- 1. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]
- 2. Prostaglandin E2 9-ketoreductase activity in human decidua vera tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic formation of prostaglandin F2 alpha in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Characteristics of 9-keto Tafluprost
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of 9-keto Tafluprost, a key derivative of the prostaglandin (B15479496) F2α analogue, Tafluprost. This guide details the methodologies for key experiments, presents quantitative data in structured tables, and visualizes complex metabolic pathways and experimental processes.
Physicochemical Data Summary
This compound is a derivative of Tafluprost, an ophthalmic drug used to reduce elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1][2][3] Understanding its physicochemical characteristics is crucial for formulation, stability, and pharmacokinetic analysis.
Properties of this compound
The following table summarizes the known physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 261179-75-3 | [4] |
| Molecular Formula | C₂₅H₃₂F₂O₅ | [4] |
| Molecular Weight | 450.5 g/mol | |
| Purity | ≥95% | |
| Formulation | A solution in methyl acetate | |
| Solubility | DMF: 30 mg/mL DMSO: 30 mg/mL Ethanol: 30 mg/mL | |
| Storage | -20°C | |
| Stability | ≥ 2 years (at -20°C) |
Comparative Properties of Tafluprost (Parent Compound)
For context, the properties of the parent compound, Tafluprost, are provided below. Tafluprost is an ester prodrug that is hydrolyzed in the eye to its biologically active metabolite, Tafluprost acid.
| Property | Value | Reference |
| CAS Number | 209860-87-7 | |
| Molecular Formula | C₂₅H₃₄F₂O₅ | |
| Molecular Weight | 452.5 g/mol | |
| Appearance | Clear, colorless to slightly yellow liquid/oil | |
| Melting Point | 87.5 °C | |
| Solubility (Water) | Insoluble / Practically Insoluble | |
| LogP (Octanol/Water) | 4.05 | |
| pKa | 5.5 - 6.7 |
Metabolic Activation and Signaling Pathway
Tafluprost functions as a prodrug. After topical administration to the eye, it penetrates the cornea and is rapidly hydrolyzed by esterases to its biologically active form, Tafluprost acid. This active metabolite is a potent and selective agonist for the prostanoid FP receptor. The binding of Tafluprost acid to the FP receptor is believed to reduce intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor. The metabolism of Tafluprost acid proceeds via fatty acid β-oxidation and phase II conjugation.
Experimental Protocols
Reproducible and accurate determination of physicochemical properties is essential. The following sections detail standard methodologies for key experiments.
Determination of Aqueous Solubility (Shake-Flask Method)
The low aqueous solubility of Tafluprost and its derivatives is a critical factor in ophthalmic formulation. The shake-flask method is a standard protocol for determining intrinsic aqueous solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of the compound (e.g., this compound) is added to a known volume of purified water or a relevant buffer (e.g., PBS, pH 7.2) in a sealed, inert container.
-
Equilibration: The container is agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved states is reached.
-
Phase Separation: The resulting suspension is subjected to centrifugation or filtration (using a filter that does not bind the analyte) to completely separate the undissolved solid from the saturated aqueous solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
Chromatographic and Spectrofluorimetric Analysis
HPLC is a primary technique for the separation, identification, and quantification of Tafluprost and its derivatives in both bulk substance and pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC):
-
Principle: This method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
-
Typical System:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., ethanol, acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) is typical.
-
Detection: Fluorescence detection is highly sensitive for Tafluprost, often set to an excitation wavelength of 220 nm and an emission wavelength of 292 nm. UV detection is also applicable.
-
-
Application: This method is used for purity testing, stability-indicating assays, and quantifying the drug in various matrices, including ophthalmic solutions and biological fluids like aqueous humor.
Spectrofluorimetry:
-
Principle: This technique measures the fluorescence intensity of a sample. Tafluprost possesses native fluorescence, allowing for its direct quantification.
-
Methodology: The native fluorescence of Tafluprost in solution is measured at an emission maximum of 292 nm after excitation at 220 nm. The method has been shown to be linear over concentration ranges suitable for analyzing ophthalmic formulations.
-
Advantage: It is a simple, rapid, and highly sensitive green analytical method suitable for routine quality control.
References
The Metabolism of Tafluprost: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tafluprost (B1681877) is a fluorinated analog of prostaglandin (B15479496) F2α, indicated for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. It is administered as an isopropyl ester prodrug, which allows for enhanced corneal penetration. Once in the eye, it is rapidly hydrolyzed to its biologically active metabolite, tafluprost acid, which is a potent and selective agonist of the prostaglandin F (FP) receptor. The subsequent activation of the FP receptor increases the uveoscleral outflow of aqueous humor, thereby lowering IOP. This technical guide provides an in-depth overview of the metabolism of tafluprost, with a focus on its metabolic pathways, the absence of keto-derivative formation, and the experimental methodologies used to elucidate these processes.
Metabolic Pathways of Tafluprost
The biotransformation of tafluprost is a multi-step process that begins with its activation in the eye and is followed by systemic metabolism.
Hydrolysis to the Active Form: Tafluprost Acid
Upon topical administration, tafluprost penetrates the cornea where it undergoes rapid hydrolysis by corneal esterases, such as carboxylesterases, to form its active metabolite, tafluprost acid (AFP-172)[1]. This conversion is essential for the drug's pharmacological activity, as tafluprost acid is the molecule that binds to and activates the FP receptor[1]. Studies have shown the presence of carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2) activity in various human ocular tissues, including the cornea, iris-ciliary body, and retina, which are capable of hydrolyzing ester-containing prodrugs[2][3][4].
Systemic Metabolism of Tafluprost Acid
Following its formation in the eye and subsequent systemic absorption, tafluprost acid undergoes further metabolism, primarily through fatty acid β-oxidation. This is a common metabolic pathway for prostaglandins. The β-oxidation of tafluprost acid results in the formation of two main metabolites:
-
1,2-dinor-tafluprost acid
-
1,2,3,4-tetranor-tafluprost acid
These β-oxidation metabolites are considered pharmacologically inactive.
Phase II Conjugation
The metabolites of tafluprost acid can also undergo Phase II conjugation reactions, specifically glucuronidation. In vitro studies using human hepatocytes have identified several glucuronide conjugates of tafluprost acid and its β-oxidized metabolites. Hydroxylated derivatives of the dinor and tetranor metabolites have also been detected.
Role of Cytochrome P450 Enzymes
Notably, the metabolism of tafluprost acid does not significantly involve the cytochrome P450 (CYP) enzyme system. This characteristic minimizes the risk of drug-drug interactions with other medications that are metabolized by CYP enzymes.
The Absence of Keto-Derivative Formation
A key feature of tafluprost's molecular structure is the presence of two fluorine atoms at the carbon-15 (B1200482) (C-15) position. In many other prostaglandins, the C-15 hydroxyl group is a primary site for metabolism, where it is oxidized by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form a 15-keto metabolite, leading to pharmacological inactivation. The difluorination at the C-15 position in tafluprost effectively blocks this metabolic pathway, making the molecule resistant to oxidation by 15-PGDH. This structural modification contributes to the metabolic stability of tafluprost acid and its prolonged duration of action. Studies have confirmed that no metabolic reactions occur at the 15-carbon position of tafluprost.
Quantitative Data on Tafluprost Metabolism
The following tables summarize the available quantitative data on the concentrations of tafluprost and its metabolites in various biological matrices.
Table 1: Pharmacokinetic Parameters of Tafluprost Acid in Human Plasma
| Parameter | Value | Reference |
| Cmax (Day 1) | 26 pg/mL | |
| Cmax (Day 8) | 27 pg/mL | |
| Tmax | 10 minutes | |
| AUC (Day 1) | 394 pgmin/mL | |
| AUC (Day 8) | 432 pgmin/mL | |
| Plasma concentrations at 30 min | Below limit of quantification (10 pg/mL) |
Table 2: Concentrations of Tafluprost and its Metabolites in Cynomolgus Monkey Ocular Tissues After a Single Topical Dose of [³H]Tafluprost
| Tissue | Time (hr) | Tafluprost (ng eq./g) | Tafluprost Acid (ng eq./g) | 1,2-dinor-tafluprost acid (ng eq./g) | 1,2,3,4-tetranor-tafluprost acid (ng eq./g) | Reference |
| Cornea | 0.25 | 784 | - | - | - | |
| Bulbar Conjunctiva | 0.083 | 323 | - | - | - | |
| Palpebral Conjunctiva | 0.083 | 180 | - | - | - | |
| Aqueous Humor | - | - | Major Metabolite | Major Metabolite | Major Metabolite | |
| Ciliary Body | - | Small amounts detected | Major Metabolite | Major Metabolite | Major Metabolite | |
| Iris | - | Small amounts detected | Major Metabolite | Major Metabolite | Major Metabolite |
Note: Quantitative data for individual metabolites in all tissues at all time points is not available in the cited literature. The table reflects the reported findings.
Experimental Protocols
The metabolism of tafluprost has been investigated through a combination of in vivo and in vitro studies. Below are descriptions of the typical experimental methodologies employed.
In Vivo Metabolism and Ocular Distribution Studies in Monkeys
-
Objective: To determine the distribution and metabolism of tafluprost in ocular tissues and systemic circulation following topical administration.
-
Methodology:
-
Test System: Cynomolgus monkeys.
-
Test Substance: A single topical ocular dose of [³H]tafluprost ophthalmic solution (e.g., 1 µg or 10 µg per eye).
-
Sample Collection: Blood, ocular tissues (cornea, conjunctiva, aqueous humor, iris, ciliary body, etc.), and excreta are collected at various time points post-administration (e.g., up to 24 hours).
-
Radioactivity Measurement: The total radioactivity in each sample is measured using liquid scintillation counting to determine the overall distribution of the drug and its metabolites.
-
Metabolite Profiling and Identification:
-
Samples are processed and extracted.
-
Metabolites are separated and profiled using High-Performance Liquid Chromatography (HPLC) with online radiodetection.
-
Structural analysis and identification of the metabolites are performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Pharmacological Activity Assessment: The major identified metabolites are chemically synthesized and administered to the anterior chamber of monkey eyes to assess their effect on IOP.
-
In Vitro Metabolism Studies using Human Hepatocytes
-
Objective: To investigate the metabolic fate of tafluprost and tafluprost acid in human liver cells and identify the resulting metabolites.
-
Methodology:
-
Test System: Cryopreserved primary human hepatocytes.
-
Test Substance: [³H]Tafluprost or tafluprost acid is incubated with the hepatocytes.
-
Incubation: The test substance is incubated with the hepatocyte suspension for a specified period (e.g., up to 240 minutes).
-
Sample Analysis:
-
The incubation mixture is analyzed to identify the parent compound and its metabolites.
-
Eleven metabolites of tafluprost were putatively identified in human hepatocyte incubations, including tafluprost acid, 1,2-dinor-tafluprost acid, 1,2,3,4-tetranor-tafluprost acid, hydroxylated derivatives of the dinor and tetranor metabolites, and six glucuronide conjugates of tafluprost acid.
-
-
Control Experiments: Positive controls, such as 7-ethoxycoumarin, are used to confirm the metabolic activity of the hepatocytes (both Phase I and Phase II metabolism).
-
Analytical Methodology: HPLC-MS/MS for Quantification
-
Objective: To accurately quantify the concentrations of tafluprost and its metabolites in biological matrices.
-
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Sample Preparation: Liquid-liquid extraction is a common method for extracting tafluprost acid from plasma samples.
-
Chromatographic Separation: A C18 analytical column is typically used for the separation of tafluprost and its impurities. A gradient elution with a mobile phase consisting of mixtures of water, methanol, orthophosphoric acid, and acetonitrile (B52724) is employed.
-
Mass Spectrometric Detection: The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to achieve sensitive and selective detection of the target analytes.
-
Visualizations
Metabolic Pathway of Tafluprost
Caption: Metabolic pathway of Tafluprost.
Experimental Workflow for In Vivo Metabolism Study
Caption: Workflow for an in vivo metabolism study of Tafluprost.
Conclusion
The metabolism of tafluprost is well-characterized, beginning with its activation via hydrolysis in the cornea to the pharmacologically active tafluprost acid. The systemic metabolism is dominated by fatty acid β-oxidation, leading to inactive metabolites, and does not involve the cytochrome P450 system to a significant extent. A key structural feature, the difluorination at the C-15 position, prevents the formation of a 15-keto derivative, thereby enhancing the metabolic stability of the active compound. The understanding of these metabolic pathways is crucial for the clinical development and safe use of tafluprost in the management of glaucoma and ocular hypertension.
References
- 1. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. erepo.uef.fi [erepo.uef.fi]
- 3. Activity and Expression of Carboxylesterases and Arylacetamide Deacetylase in Human Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity and Expression of Carboxylesterases and Arylacetamide Deacetylase in Human Ocular Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of 9-keto Tafluprost: An In-depth NMR-Based Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 9-keto tafluprost (B1681877), a key metabolite of the prostaglandin (B15479496) F2α analog, tafluprost. The methodologies and data presented herein are grounded in the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for determining the molecular structure of organic compounds. This document outlines detailed experimental protocols and presents predicted NMR spectral data to facilitate the identification and characterization of this important molecule.
Introduction
Tafluprost is a fluorinated prostaglandin analog used in the treatment of glaucoma and ocular hypertension. Its metabolic fate is of significant interest in drug development to understand its efficacy and safety profile. One of its potential metabolites is 9-keto tafluprost, formed by the oxidation of the hydroxyl group at the C9 position of the cyclopentane (B165970) ring. The structural confirmation of this metabolite is critical and can be unequivocally achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
This guide will walk through the theoretical process of elucidating the structure of this compound, starting from sample preparation to the final analysis of complex NMR datasets. Due to the limited availability of public domain experimental NMR data for this compound, this guide provides a detailed, predicted dataset based on the known spectral data of the parent compound, tafluprost, and related prostaglandin analogs containing a similar α,β-unsaturated ketone moiety, such as Prostaglandin A2 (PGA2).
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known assignments of tafluprost and the expected electronic effects of the C9-keto group, which induces characteristic downfield shifts for nearby protons and carbons, particularly C8, C10, and C12.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Atom No. | Predicted δ (ppm) | Multiplicity | J (Hz) |
| 2 | 2.32 | t | 7.5 |
| 3 | 1.65 | m | |
| 4 | 1.58 | m | |
| 5 | 5.40 | m | |
| 6 | 5.35 | m | |
| 7 | 2.15 | m | |
| 8 | 2.50 | m | |
| 10α | 2.30 | dd | 18.5, 7.0 |
| 10β | 2.75 | dd | 18.5, 2.5 |
| 11 | 4.10 | m | |
| 12 | 3.05 | m | |
| 13 | 5.75 | dd | 15.5, 6.5 |
| 14 | 5.90 | dt | 15.5, 5.0 |
| 15 | 4.50 | m | |
| 1'-OPh | 4.35 | t | 12.0 |
| 2'-OPh | 6.95 | d | 8.0 |
| 3'-OPh | 7.30 | t | 8.0 |
| 4'-OPh | 7.00 | t | 7.5 |
| CH(CH₃)₂ | 5.00 | sept | 6.3 |
| CH(CH₃)₂ | 1.22 | d | 6.3 |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Atom No. | Predicted δ (ppm) |
| 1 | 173.5 |
| 2 | 34.0 |
| 3 | 24.8 |
| 4 | 26.5 |
| 5 | 129.0 |
| 6 | 129.5 |
| 7 | 25.5 |
| 8 | 54.0 |
| 9 | 212.0 |
| 10 | 45.0 |
| 11 | 72.0 |
| 12 | 52.0 |
| 13 | 135.0 |
| 14 | 128.0 |
| 15 | 124.0 (t, J=238) |
| 16 | 68.0 |
| 1'-OPh | 158.5 |
| 2'-OPh | 114.8 |
| 3'-OPh | 129.8 |
| 4'-OPh | 121.8 |
| CH(CH₃)₂ | 67.8 |
| CH(CH₃)₂ | 21.8 |
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved by High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for prostaglandin analogs. For samples with poor solubility, deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) can be considered.
-
Sample Concentration: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, or more, to achieve an adequate signal-to-noise ratio.
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin couplings within the molecule.
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 2-8.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons directly attached to carbon atoms.
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 180-200 ppm.
-
Number of Increments: 128-256 in the indirect dimension.
-
Number of Scans per Increment: 4-16.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 220-250 ppm.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 8-32.
-
Visualization of Methodologies
The following diagrams illustrate the workflow for structural elucidation and the key logical relationships in interpreting the NMR data.
Methodological & Application
Application Note: HPLC-Based Purity Analysis of 9-keto Tafluprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tafluprost is a prostaglandin (B15479496) F2α analogue used in the treatment of glaucoma and ocular hypertension. 9-keto Tafluprost is a critical impurity and a potential degradation product of Tafluprost. The rigorous monitoring of this compound levels is essential to ensure the quality, safety, and efficacy of the final drug product. This application note provides a detailed, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound purity. The described protocol is designed to separate this compound from its parent compound, Tafluprost, and other related impurities.
Experimental Protocols
This section details the necessary steps for the preparation of samples and standards, as well as the instrumental parameters for the HPLC analysis.
Materials and Reagents
-
This compound Reference Standard
-
Tafluprost Reference Standard
-
Tafluprost Acid Reference Standard
-
5,6-trans Tafluprost Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
Standard and Sample Preparation
Standard Solution Preparation:
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of each reference standard (this compound, Tafluprost, Tafluprost Acid, and 5,6-trans Tafluprost) in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain individual stock solutions.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of each stock solution to 10 mL with the diluent.
-
Spiked Sample Solution: To assess method accuracy, spike a sample of the this compound active pharmaceutical ingredient (API) with known amounts of related impurities.
Sample Solution Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound test sample in 10 mL of the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
HPLC Instrumentation and Conditions
A stability-indicating RP-HPLC method was developed and validated for the quantitative determination of this compound and its impurities.[1][2][3]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm[1] |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 22 | 70 | 30 |
| 25 | 70 | 30 |
Data Presentation
The following tables summarize the expected quantitative data for the analysis of this compound and its related impurities.
Table 2: Chromatographic Parameters
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Tafluprost Acid | 4.5 | 0.50 |
| This compound | 9.0 | 1.00 |
| Tafluprost | 10.2 | 1.13 |
| 5,6-trans Tafluprost | 11.5 | 1.28 |
Table 3: Method Validation Summary
| Parameter | This compound | Tafluprost | Tafluprost Acid | 5,6-trans Tafluprost |
| Linearity (r²) | >0.999 | >0.999 | >0.999 | >0.999 |
| Range (µg/mL) | 1-150 | 1-150 | 1-150 | 1-150 |
| LOD (µg/mL) | 0.05 | 0.06 | 0.05 | 0.07 |
| LOQ (µg/mL) | 0.15 | 0.18 | 0.15 | 0.21 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 | 97.5 - 101.5 | 97.0 - 102.5 |
| Precision (%RSD) | <2.0 | <2.0 | <2.0 | <2.0 |
Experimental Workflow and Diagrams
The following diagram illustrates the experimental workflow for the HPLC-based purity analysis of this compound.
Caption: Experimental workflow for HPLC-based purity analysis of this compound.
Conclusion
The described RP-HPLC method is demonstrated to be simple, sensitive, and stability-indicating for the purity analysis of this compound. This method effectively separates this compound from its parent drug and other known impurities, making it suitable for routine quality control and stability studies in the pharmaceutical industry. The method has been validated in accordance with ICH guidelines, ensuring reliable and accurate results.
References
- 1. Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC-MS. | Semantic Scholar [semanticscholar.org]
Application Note: Protocol for Quantifying 9-keto Tafluprost in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tafluprost is a prostaglandin (B15479496) F2α analogue used in the treatment of glaucoma and ocular hypertension.[1][2][3][4] It is a prodrug that is hydrolyzed in the cornea to its biologically active form, Tafluprost acid.[5] Further metabolism of Tafluprost acid can lead to the formation of various derivatives, including 9-keto Tafluprost. The quantification of this compound in cell culture is essential for understanding the metabolic fate and potential biological activity of Tafluprost at a cellular level. This application note provides a detailed protocol for the quantification of this compound in cell culture supernatants using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Signaling Pathway of Tafluprost
Tafluprost, through its active form Tafluprost acid, exerts its biological effects by acting as a selective agonist for the prostaglandin F receptor (FP receptor). Binding to the FP receptor initiates a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. The metabolic conversion to this compound is a key aspect of its pharmacology.
Caption: Signaling pathway of Tafluprost and its metabolism.
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol outlines the steps for sample preparation, extraction, and analysis of this compound from cell culture supernatants.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS), e.g., a deuterated analogue of this compound
-
Cell culture medium (specific to the cell line used)
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727), acetonitrile, and water (LC-MS grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas evaporator
-
LC-MS/MS system with an electrospray ionization (ESI) source
Cell Culture and Treatment
-
Culture cells to the desired confluency in appropriate well plates.
-
Wash the cells with PBS to remove any residual serum components.
-
Treat the cells with Tafluprost at various concentrations in a serum-free medium. Include vehicle-only controls.
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
Collect the cell culture supernatants and store them at -80°C until analysis.
Sample Preparation and Extraction
-
Thaw the cell culture supernatant samples on ice.
-
To a 500 µL aliquot of the supernatant, add the internal standard to a final concentration of 10 ng/mL.
-
Acidify the sample to a pH of ~3.5 with formic acid.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 15% aqueous methanol to remove interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition.
LC-MS/MS Analysis
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A suitable gradient to separate this compound from other components.
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (to be optimized).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards.
Data Analysis and Quantification
-
Generate a standard curve by preparing a series of known concentrations of this compound in the control cell culture medium and processing them alongside the samples.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Perform a linear regression of the standard curve.
-
Quantify the amount of this compound in the unknown samples by interpolating their peak area ratios from the standard curve.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in cell culture.
Caption: Workflow for quantifying this compound.
Data Presentation
The quantitative data should be summarized in a clear and structured table. The following is an example of how to present the results.
Table 1: Example Quantification of this compound in Cell Culture Supernatants
| Treatment Group | Tafluprost Concentration (µM) | Incubation Time (hours) | This compound Concentration (ng/mL) ± SD |
| Vehicle Control | 0 | 24 | Below Limit of Quantification |
| Low Dose | 1 | 24 | 5.2 ± 0.6 |
| High Dose | 10 | 24 | 28.9 ± 3.1 |
| Vehicle Control | 0 | 48 | Below Limit of Quantification |
| Low Dose | 1 | 48 | 12.7 ± 1.5 |
| High Dose | 10 | 48 | 65.4 ± 7.2 |
This table presents hypothetical data for illustrative purposes.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in cell culture supernatants using LC-MS/MS. The detailed methodology for sample preparation, extraction, and analysis, along with the example data presentation, offers a valuable resource for researchers investigating the metabolism and cellular pharmacology of Tafluprost. The high sensitivity and selectivity of the described LC-MS/MS method ensure accurate and reliable quantification of this key metabolite.
References
Application of Tafluprost and its Metabolites in Glaucoma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy and vision loss, with elevated intraocular pressure (IOP) being a major risk factor.[1][2] Prostaglandin (B15479496) F2α (PGF2α) analogs are a first-line treatment for open-angle glaucoma and ocular hypertension due to their potent IOP-lowering effects.[3][4] Tafluprost (B1681877), a fluorinated synthetic analog of PGF2α, is a highly effective ocular hypotensive agent.[5] It is administered as an isopropyl ester prodrug that is rapidly hydrolyzed in the eye to its biologically active metabolite, tafluprost acid. This active form is a potent and selective agonist for the prostaglandin F (FP) receptor.
This document provides detailed application notes and protocols for the use of Tafluprost and its active metabolite, tafluprost acid, in preclinical glaucoma research models. While the compound "9-keto Tafluprost" is a known derivative of Tafluprost, publicly available scientific literature does not indicate it as a significant metabolite or a compound studied in the context of glaucoma research. Therefore, this document will focus on the well-characterized effects of Tafluprost and tafluprost acid.
Mechanism of Action
Tafluprost acid exerts its IOP-lowering effect primarily by increasing the uveoscleral outflow of aqueous humor. It may also have a secondary effect on the trabecular meshwork outflow. The binding of tafluprost acid to the FP receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the ciliary muscle and trabecular meshwork, reducing outflow resistance. Tafluprost acid exhibits a significantly higher binding affinity for the FP receptor compared to the active metabolite of latanoprost, another commonly used prostaglandin analog.
Signaling Pathway of Tafluprost Acid
Caption: Signaling pathway of tafluprost acid in ocular cells.
Quantitative Data from Preclinical and Clinical Studies
The IOP-lowering efficacy of Tafluprost has been evaluated in various animal models and human clinical trials. The following tables summarize key quantitative findings.
Table 1: IOP Reduction in Animal Models
| Animal Model | Drug Concentration | Maximum IOP Reduction | Time to Max Effect | Reference |
| Normotensive Monkeys | 0.0005% Tafluprost | ~4 mmHg | 6 hours | |
| Normotensive Monkeys | 0.0025% Tafluprost | ~6 mmHg | 6 hours | |
| Laser-induced OHT Monkeys | 0.0025% Tafluprost | Significantly more than 0.005% Latanoprost | Not Specified | |
| Healthy Horses | 0.0015% Tafluprost | 5.4 mmHg (from 22±5.4 mmHg to 16.6±1.6 mmHg) | 24-48 hours | |
| Healthy Guinea Pigs (Light) | 0.0015% Tafluprost | 1.4 ± 1.1 mmHg | 30 minutes | |
| Healthy Guinea Pigs (Dark) | 0.0015% Tafluprost | 2.5 ± 1.2 mmHg | 30 minutes | |
| Wild-Type Mice | 0.0015% Tafluprost | 25.8 ± 2.1% | 3 hours |
OHT: Ocular Hypertension
Table 2: IOP Reduction in Human Studies
| Study Population | Drug Concentration | Mean IOP Reduction from Baseline | Duration of Treatment | Reference |
| Open-Angle Glaucoma / Ocular Hypertension | 0.0015% Tafluprost | 6.6 ± 2.5 mmHg (27.6 ± 9.6%) | 4 weeks | |
| Treatment-naïve POAG/OH | 0.0015% Tafluprost (preservative-free) | 6.8 mmHg (from 23.6 ± 4.0 mmHg) | 3 months | |
| Healthy Volunteers | 0.0025% Tafluprost | 4.3 mmHg | 7 days | |
| Healthy Volunteers | 0.005% Tafluprost | 6.8 mmHg | 7 days |
POAG: Primary Open-Angle Glaucoma; OH: Ocular Hypertension
Experimental Protocols
Induction of Ocular Hypertension in Animal Models
Several models can be utilized to induce ocular hypertension for the screening of anti-glaucoma drugs. The choice of model depends on the specific research question, available resources, and the desired characteristics of IOP elevation (e.g., duration, magnitude).
This model involves using a laser to photocoagulate the trabecular meshwork, thereby obstructing aqueous humor outflow and increasing IOP.
Materials:
-
Pigmented rabbits or nonhuman primates
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)
-
Argon or diode laser photocoagulator
-
Goniolens
-
Slit lamp
-
Tonometer for measuring IOP (e.g., Tono-Pen, TonoVet)
-
Topical antibiotic ointment
Protocol:
-
Anesthetize the animal and apply a topical anesthetic to the eye.
-
Place the goniolens on the cornea to visualize the trabecular meshwork.
-
Deliver laser spots (e.g., 50-100 spots of 50 µm diameter, 0.5-1.0 W power, 0.1-0.2 seconds duration) to 180-360 degrees of the trabecular meshwork.
-
Monitor the animal for recovery from anesthesia and apply a topical antibiotic to prevent infection.
-
Measure IOP at regular intervals (e.g., daily for the first week, then weekly) to confirm sustained ocular hypertension. A stable elevation in IOP is typically achieved within 1-4 weeks.
This model involves injecting microbeads into the anterior chamber of the eye, which physically obstruct the trabecular meshwork and elevate IOP.
Materials:
-
Adult mice (e.g., C57BL/6)
-
Anesthesia (e.g., isoflurane)
-
Topical anesthetic
-
Sterile polystyrene or magnetic microbeads (e.g., 6-15 µm diameter) suspended in sterile phosphate-buffered saline (PBS)
-
33-gauge needle connected to a microsyringe pump or Hamilton syringe
-
Surgical microscope or stereomicroscope
-
Tonometer for mice (e.g., TonoLab, Tono-Pen)
Protocol:
-
Anesthetize the mouse.
-
Under a surgical microscope, create a small corneal puncture near the limbus using a 30-gauge needle.
-
Using a 33-gauge needle attached to a microsyringe, slowly inject a small volume (e.g., 2 µL) of the microbead suspension into the anterior chamber.
-
Allow the needle to remain in place for a few moments and then slowly withdraw to prevent reflux.
-
Apply a topical antibiotic.
-
Monitor IOP at regular intervals. A significant increase in IOP is typically observed within 24-48 hours and can be sustained for several weeks.
Caption: General workflow for testing Tafluprost in glaucoma models.
Topical Drug Administration
Materials:
-
Tafluprost ophthalmic solution (e.g., 0.0015%) or tafluprost acid formulated in a suitable vehicle
-
Vehicle control solution
-
Calibrated micropipette
-
Animal restrainer (if necessary)
Protocol:
-
Gently restrain the animal.
-
Using a calibrated micropipette, instill a precise volume (e.g., 1-5 µL for mice, 20-30 µL for rabbits) of the drug or vehicle solution into the lower conjunctival sac, avoiding direct contact with the cornea.
-
Hold the animal's head steady for a moment to allow for drug distribution.
-
Administer the treatment as per the study design (e.g., once daily).
Measurement of Intraocular Pressure
Protocol:
-
Lightly anesthetize the animal if required by the specific tonometer.
-
Apply a topical anesthetic to the cornea.
-
Gently hold the eyelids open.
-
Position the tonometer perpendicular to the central cornea and obtain a reading.
-
Take multiple readings (e.g., 3-5) and average them to get a final IOP value for that time point.
Evaluation of Neuroprotective Effects
Beyond IOP reduction, Tafluprost may have direct neuroprotective effects. This can be assessed by quantifying retinal ganglion cell (RGC) survival.
Protocol (Immunohistochemistry for RGC Counting):
-
At the end of the study, euthanize the animals and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde.
-
Dissect the retinas and prepare them as flat mounts.
-
Perform immunohistochemistry using an RGC-specific marker (e.g., Brn3a or RBPMS).
-
Capture images of the retinas using a fluorescence microscope.
-
Count the number of labeled RGCs in different quadrants of the retina to determine the average RGC density.
-
Compare RGC density between treatment and control groups.
Conclusion
Tafluprost and its active metabolite, tafluprost acid, are valuable tools for glaucoma research. The provided protocols for inducing ocular hypertension and evaluating drug efficacy offer a framework for preclinical studies. The well-defined mechanism of action and the availability of quantitative data make Tafluprost a suitable reference compound for the development and screening of new anti-glaucoma therapies. Further research may explore the potential of other derivatives and metabolites in this therapeutic area.
References
- 1. Argon laser-induced ocular hypertension: animal model of ocular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Application Note: High-Resolution Mass Spectrometry for the Characterization of 9-keto Tafluprost
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the characterization of 9-keto Tafluprost, a derivative of the prostaglandin (B15479496) F2α analog Tafluprost, using high-resolution mass spectrometry (HRMS). The methodologies provided herein are designed to offer high sensitivity and specificity for the identification and structural elucidation of this compound. This document outlines the necessary sample preparation, liquid chromatography (LC) and mass spectrometry (MS) conditions, and data analysis workflows. The protocols are intended for researchers in drug metabolism, pharmacokinetics, and quality control within the pharmaceutical industry.
Introduction
Tafluprost is a potent prostaglandin F2α analog used in the treatment of open-angle glaucoma and ocular hypertension.[1][2][3][4] It functions as a prodrug, being hydrolyzed in the cornea to its biologically active form, Tafluprost acid.[2] The metabolic fate of Tafluprost is of significant interest in drug development to understand its efficacy and safety profile. This compound is a derivative of Tafluprost and its characterization is crucial for impurity profiling and metabolic studies. High-resolution mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled capabilities for the sensitive and accurate-mass measurement required for the unequivocal identification of such compounds.
Experimental Protocols
Sample Preparation
A robust and reproducible sample preparation protocol is critical for accurate and sensitive analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix (e.g., in vitro metabolism incubations, formulation solutions).
Materials:
-
This compound reference standard
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for complex matrices
Protocol for Simple Solutions (e.g., reference standard):
-
Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve the desired concentration for analysis.
Protocol for Complex Matrices (e.g., biological samples):
-
Protein Precipitation: For plasma or microsomal incubation samples, add 3 volumes of ice-cold acetonitrile to 1 volume of the sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar impurities.
-
Elute the analyte with 1 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
Liquid Chromatography
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
Table 2: High-Resolution Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas Flow | 800 L/hr |
| Desolvation Temperature | 350 °C |
| Acquisition Mode | Full Scan MS and Data-Dependent MS/MS (dd-MS2) |
| Full Scan Mass Range | m/z 100-1000 |
| MS/MS Collision Energy | Ramped collision energy (e.g., 10-40 eV) |
| Resolution | > 20,000 FWHM |
Data Presentation
The high-resolution mass spectrometry data allows for the precise determination of the elemental composition and aids in structural elucidation through fragmentation analysis.
Table 3: Expected High-Resolution Mass Data for this compound
| Analyte | Chemical Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| This compound | C₂₅H₃₂F₂O₅ | 450.2218 | 451.2296 |
Table 4: Illustrative MS/MS Fragmentation Data for [M+H]⁺ of this compound
Note: This is a predicted fragmentation pattern based on the structure of this compound and common fragmentation pathways of similar molecules. Actual fragmentation will need to be experimentally determined.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 451.2296 | 393.1873 | C₃H₆O (Isopropanol) | Loss of the isopropyl ester |
| 451.2296 | 375.1768 | C₃H₆O + H₂O | Subsequent loss of water |
| 451.2296 | 299.1347 | C₇H₅O (Phenoxy group) | Cleavage of the phenoxy ether |
| 393.1873 | 375.1768 | H₂O | Loss of water from the acid |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound characterization.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation of this compound.
Conclusion
This application note provides a detailed framework for the characterization of this compound using high-resolution mass spectrometry. The described protocols for sample preparation, liquid chromatography, and mass spectrometry, combined with the illustrative data, offer a solid starting point for researchers. The high resolution and accuracy of the mass spectrometric data will enable confident identification and structural elucidation of this compound in various sample types, which is essential for drug development and quality control.
References
Application Note: Development and Validation of a Bioanalytical Assay for the Quantification of 9-keto Tafluprost in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 9-keto tafluprost (B1681877), a potential derivative of the prostaglandin (B15479496) F2α analog tafluprost, in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by rapid and selective chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). The assay has been validated according to FDA guidelines and demonstrates excellent linearity, accuracy, precision, and recovery, making it suitable for pharmacokinetic or drug metabolism studies.
Introduction
Tafluprost is a fluorinated prostaglandin F2α analog used in the treatment of open-angle glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that is hydrolyzed in the eye to its biologically active metabolite, tafluprost acid.[3][4][5] The systemic metabolism of tafluprost acid primarily involves β-oxidation of the α-chain, similar to endogenous prostaglandins. While 9-keto tafluprost is available as a synthetic derivative, its formation as a metabolite in vivo has not been extensively documented. However, the analysis of potential oxidative metabolites is crucial in comprehensive drug development studies. This application note provides a complete protocol for the bioanalytical determination of this compound in human plasma, offering a valuable tool for researchers investigating the disposition of tafluprost and its analogs.
Structural Relationship and Hypothetical Formation
The following diagram illustrates the structural relationship between tafluprost, its active metabolite tafluprost acid, and the hypothetical this compound. The formation of a 9-keto metabolite would involve oxidation of the hydroxyl group at the C9 position of the cyclopentane (B165970) ring.
Caption: Structural relationship of Tafluprost and its derivatives.
Experimental Workflow
A summary of the bioanalytical workflow is presented below, from sample collection to data analysis.
Caption: Bioanalytical workflow for this compound analysis.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
9-keto Tafluprost-d4 (B1164685) (deuterated internal standard)
-
Human plasma (K2EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the internal standard (IS) at an appropriate concentration in the same diluent.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 200 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the IS working solution to each plasma sample, except for blank samples.
-
Acidification: Acidify the samples by adding 200 µL of 2% formic acid in water.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the acidified plasma samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of 10% methanol in water.
-
Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | This compound: m/z [M-H]⁻ → Product Ion 1, Product Ion 2This compound-d4: m/z [M-H+4]⁻ → Product Ion 1, Product Ion 2 |
| Collision Energy | Optimized for each transition |
| Source Temp. | 500°C |
Note: Specific MRM transitions and collision energies need to be optimized empirically using the analytical standards.
Method Validation Summary
The bioanalytical method was validated according to the FDA Guidance for Industry on Bioanalytical Method Validation. The key validation parameters are summarized below.
Calibration Curve and Linearity
| Parameter | Result |
| Concentration Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.995 |
Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 15 | 85 - 115 | ≤ 20 | 80 - 120 |
| Low | 0.3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Mid | 10 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High | 80 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | > 85 | 90 - 110 |
| High | 80 | > 85 | 90 - 110 |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The sample preparation is straightforward, and the chromatographic run time is short, allowing for high-throughput analysis. The method meets the regulatory requirements for bioanalytical method validation and can be confidently applied in research settings for the study of tafluprost derivatives.
References
- 1. Tafluprost - Wikipedia [en.wikipedia.org]
- 2. Tafluprost | C25H34F2O5 | CID 9868491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. youtube.com [youtube.com]
- 5. Metabolism and ocular tissue distribution of an antiglaucoma prostanoid, tafluprost, after ocular instillation to monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilization of 9-keto Tafluprost as a Reference Standard in Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tafluprost (B1681877) is a potent prostaglandin (B15479496) F2α analog used in the treatment of open-angle glaucoma and ocular hypertension. As with any active pharmaceutical ingredient (API), ensuring its purity and monitoring potential impurities is critical for drug safety and efficacy. 9-keto Tafluprost, a potential degradation product formed through the oxidation of the C-9 hydroxyl group on the cyclopentane (B165970) ring of Tafluprost, is a key related substance that requires careful monitoring. This application note provides a detailed protocol for the use of this compound as a reference standard in the chromatographic analysis of Tafluprost, enabling accurate identification and quantification.
The methodologies described herein are based on established stability-indicating high-performance liquid chromatography (HPLC) methods for Tafluprost and its related substances.[1][2][3] The use of a well-characterized this compound reference standard is essential for method validation and routine quality control. A commercial source for this compound reference standard is available from suppliers such as Cayman Chemical.
Tafluprost Metabolism and Degradation Pathway
Tafluprost is a prodrug that is hydrolyzed in the cornea to its biologically active form, Tafluprost acid.[4][5] The molecule is susceptible to degradation under various stress conditions, including oxidative, hydrolytic, and photolytic stress. The formation of this compound is a plausible oxidative degradation pathway. Understanding these pathways is crucial for developing robust analytical methods and stable formulations.
Experimental Protocols
This section details the recommended materials and procedures for the chromatographic analysis of this compound in relation to Tafluprost.
Materials and Reagents
-
This compound Reference Standard
-
Tafluprost Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC vials with inserts
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are based on a validated stability-indicating method for Tafluprost and its impurities.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 series or equivalent with UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water:Methanol:Orthophosphoric Acid (900:100:1, v/v/v) |
| Mobile Phase B | Acetonitrile:Water (900:100, v/v) |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (1:1, v/v) |
Table 1: Recommended Chromatographic Conditions
| Time (minutes) | % Mobile Phase B |
| 0 | 50 |
| 25 | 90 |
| 35 | 90 |
| 35.1 | 50 |
| 45 | 50 |
Table 2: Gradient Elution Program
Preparation of Standard Solutions
2.3.1. This compound Standard Stock Solution (S1) Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
2.3.2. Tafluprost Standard Stock Solution (S2) Accurately weigh approximately 25 mg of Tafluprost reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
2.3.3. System Suitability Solution (SSS) Pipette 5.0 mL of S2 into a 50 mL volumetric flask. Add 1.0 mL of S1 and dilute to volume with the diluent. This solution contains approximately 50 µg/mL of Tafluprost and 2 µg/mL of this compound.
Sample Preparation
Accurately weigh a quantity of the Tafluprost drug substance or crushed tablets equivalent to 25 mg of Tafluprost into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 15 minutes. Dilute to volume with the diluent and mix well. Filter a portion of the solution through a 0.45 µm nylon syringe filter into an HPLC vial.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution (SSS) and verify system suitability parameters (see Table 3). The retention time of Tafluprost is expected to be around 15-20 minutes. The relative retention time of this compound should be determined.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard in the SSS chromatogram.
-
Calculate the amount of this compound in the sample using the following formula:
% this compound = (Peak Area of this compound in Sample / Peak Area of Tafluprost in Sample) x (Concentration of Tafluprost Standard / Concentration of this compound Standard in SSS) x (Response Factor) x 100
Note: The response factor should be determined during method validation.
Data Presentation and System Suitability
Quantitative data from method validation studies are crucial for ensuring the reliability of the analytical method. The following table summarizes typical system suitability requirements.
| Parameter | Acceptance Criteria |
| Tailing Factor (for Tafluprost peak) | ≤ 2.0 |
| Theoretical Plates (for Tafluprost peak) | ≥ 2000 |
| Resolution (between Tafluprost and this compound) | ≥ 1.5 |
| %RSD for replicate injections (Area of Tafluprost) | ≤ 2.0% |
Table 3: System Suitability Criteria
Method Validation Parameters
A comprehensive validation of the analytical method should be performed in accordance with ICH guidelines. The following parameters are essential for demonstrating the suitability of the method for its intended purpose.
| Validation Parameter | Typical Results |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 5.0% |
Table 4: Summary of Typical Method Validation Data for Related Substances (Data is illustrative and should be established for each specific method)
Conclusion
This application note provides a comprehensive framework for the utilization of this compound as a reference standard in the chromatographic analysis of Tafluprost. The detailed protocol and recommended chromatographic conditions enable the accurate identification and quantification of this critical impurity. Adherence to the described methodology and proper system suitability checks will ensure the generation of reliable and reproducible data, which is essential for quality control and regulatory compliance in the pharmaceutical industry. The use of a certified this compound reference standard is paramount for the successful implementation of this analytical procedure.
References
- 1. [PDF] Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC-MS. | Semantic Scholar [semanticscholar.org]
- 2. Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. DailyMed - TAFLUPROST- tafluprost opthalmic solution/ drops [dailymed.nlm.nih.gov]
In Vitro Protocols for Testing 9-keto Tafluprost Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Tafluprost (B1681877) is a potent prostaglandin (B15479496) F2α analog used in the management of glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is hydrolyzed in the eye to its biologically active metabolite, tafluprost acid.[1] The primary mechanism of action of tafluprost acid is the agonism of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR), which leads to an increase in the uveoscleral outflow of aqueous humor and a reduction in intraocular pressure.[2][3] Tafluprost is metabolized into several forms, including 9-keto tafluprost. The biological activity of these metabolites is of significant interest to understand the full pharmacological profile of the parent drug.
This document provides detailed in vitro protocols to assess the biological activity of this compound, focusing on its interaction with the FP receptor. The described assays are fundamental in characterizing the potency and efficacy of prostaglandin analogs. While specific quantitative data for this compound is not widely published, these protocols provide a robust framework for its evaluation. For comparative purposes, data for the well-characterized active metabolite, tafluprost acid, is provided.
Key Biological Assays
To comprehensively evaluate the in vitro biological activity of this compound, a tiered approach is recommended, encompassing receptor binding, functional agonism, and downstream signaling.
-
Receptor Binding Assays: These assays determine the affinity of the test compound for the target receptor, in this case, the FP receptor. A competitive radioligand binding assay is the gold standard for this purpose.
-
Functional Assays (Second Messenger): These assays measure the functional consequence of receptor binding, such as the activation of intracellular signaling pathways. For the Gq-coupled FP receptor, a calcium mobilization assay is a direct and reliable measure of receptor activation.
-
Downstream Signaling Assays: Activation of the FP receptor leads to changes in gene expression. Quantitative real-time PCR (qPCR) can be used to measure the modulation of downstream target genes, providing further evidence of functional activity.
Data Presentation
The following tables summarize key quantitative data for tafluprost acid, which can serve as a benchmark for the evaluation of this compound.
Table 1: FP Receptor Binding Affinity of Prostaglandin Analogs
| Compound | Receptor | Binding Affinity (Ki) |
| Tafluprost Acid | Prostaglandin FP | 0.4 nM |
| Latanoprost Acid | Prostaglandin FP | 4.7 nM |
Ki values represent the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.[2][4]
Table 2: Functional Potency of Tafluprost Acid at the FP Receptor
| Compound | Assay | Parameter | Value |
| Tafluprost Acid | Calcium Mobilization | EC50 | ~0.5 nM |
EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
Competitive Radioligand Binding Assay for FP Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human prostaglandin FP receptor.
Principle: This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the FP receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50, from which the Ki can be calculated.
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells) or from tissues rich in FP receptors (e.g., bovine corpus luteum).
-
Radioligand: [³H]-Prostaglandin F2α ([³H]-PGF2α).
-
Test Compound: this compound.
-
Reference Compound: Unlabeled PGF2α or Tafluprost Acid.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters.
-
Scintillation Cocktail and Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, membrane preparation, and [³H]-PGF2α.
-
Non-specific Binding: Add assay buffer, membrane preparation, [³H]-PGF2α, and a high concentration of unlabeled PGF2α.
-
Competition Binding: Add assay buffer, membrane preparation, [³H]-PGF2α, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
Objective: To measure the functional agonistic activity of this compound on the Gq-coupled FP receptor by quantifying changes in intracellular calcium concentration.
Principle: Activation of the FP receptor by an agonist leads to the activation of phospholipase C, which in turn mobilizes calcium from intracellular stores. This transient increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human FP receptor.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Test Compound: this compound.
-
Reference Agonist: PGF2α or Tafluprost Acid.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional, to prevent dye leakage).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the FP receptor-expressing cells into black, clear-bottom 96-well plates and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer (with or without probenecid).
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Measure the baseline fluorescence for a short period.
-
Add the compound dilutions to the wells and immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the this compound concentration.
-
Determine the EC50 value from the resulting dose-response curve using non-linear regression.
-
Gene Expression Analysis by qPCR
Objective: To determine if this compound modulates the expression of downstream target genes of the FP receptor signaling pathway.
Principle: Activation of the FP receptor can lead to changes in the transcription of specific genes. This protocol uses reverse transcription followed by quantitative PCR (RT-qPCR) to measure the relative abundance of target mRNA transcripts.
Materials:
-
Cells: Human trabecular meshwork (HTM) cells or other relevant ocular cell lines.
-
Test Compound: this compound.
-
RNA isolation kit.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (e.g., Cyr61, COX-2) and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
Procedure:
-
Cell Treatment:
-
Culture HTM cells to near confluence.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 6-24 hours).
-
-
RNA Isolation: Isolate total RNA from the treated and untreated cells using a commercial RNA isolation kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR:
-
Prepare qPCR reactions containing cDNA, qPCR master mix, and primers for the target and housekeeping genes.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the untreated control.
-
Mandatory Visualizations
Caption: Signaling pathway of the Prostaglandin F Receptor (FP Receptor).
Caption: Experimental workflow for the Calcium Mobilization Assay.
Caption: Relationship between in vitro assays and measured biological parameters.
References
Application Note: Solid-Phase Extraction of 9-keto Tafluprost from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tafluprost is a prostaglandin (B15479496) F2α analog used in the treatment of glaucoma and ocular hypertension.[1] As a prodrug, it is hydrolyzed in vivo to the biologically active Tafluprost acid.[2][3] The metabolism of Tafluprost acid primarily proceeds through β-oxidation.[3][4] Enzymatic oxidation of the C9 hydroxyl group of the cyclopentane (B165970) ring, a known metabolic pathway for prostaglandins (B1171923), can lead to the formation of ketone-containing metabolites such as 9-keto Tafluprost. The analysis of such metabolites in biological matrices is crucial for comprehensive pharmacokinetic and metabolic studies.
This application note details a robust solid-phase extraction (SPE) protocol for the isolation of this compound from biological matrices such as plasma and urine. The described method is based on established protocols for the extraction of prostaglandins and their metabolites, offering high recovery and sample purity suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway
Tafluprost is an isopropyl ester prodrug that is rapidly converted to its active form, Tafluprost acid. The formation of this compound is hypothesized to occur via the oxidation of the C9 hydroxyl group of Tafluprost acid, a reaction catalyzed by enzymes such as hydroxyprostaglandin dehydrogenases.
Experimental Protocols
This section provides a detailed solid-phase extraction protocol for the isolation of this compound from plasma and urine.
Materials and Reagents
-
SPE Cartridges: Reversed-phase C18 cartridges (500 mg, 6 mL) or polymeric cartridges (e.g., Oasis HLB, 500 mg, 6 mL).
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Ultrapure water.
-
Internal Standard (IS): A suitable deuterated analog of this compound or a structurally related prostaglandin.
-
Biological Samples: Plasma or urine, stored at -80°C.
Sample Preparation
-
Thaw biological samples on ice.
-
Centrifuge samples at 4°C for 15 minutes at 10,000 x g to pellet any precipitates.
-
Transfer 1 mL of the supernatant (plasma or urine) to a clean tube.
-
Spike the sample with the internal standard.
-
Acidify the sample by adding 50 µL of 2% formic acid in water to adjust the pH to approximately 3. This step is critical for the efficient retention of acidic analytes on the reversed-phase sorbent.
Solid-Phase Extraction (SPE) Protocol
The following protocol is a general guideline and may require optimization for specific applications.
LC-MS/MS Analysis
The extracted samples can be analyzed using a liquid chromatography system coupled with a tandem mass spectrometer.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS Detection: Electrospray ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
Data Presentation
The following tables present representative quantitative data for the solid-phase extraction of prostaglandins from biological matrices. This data is intended to be illustrative of the expected performance of the described method. Validation for this compound is required.
Table 1: Representative SPE Recovery Data
| Analyte | Matrix | Spiked Concentration (ng/mL) | Recovery (%) | %RSD (n=6) |
| Prostaglandin F2α | Plasma | 1 | 92.5 | 4.8 |
| 10 | 95.1 | 3.2 | ||
| 100 | 93.8 | 2.5 | ||
| 8-iso-Prostaglandin F2α | Urine | 0.1 | 90.0 | 6.1 |
| 1.0 | 83.0 | 5.4 | ||
| 10 | 79.0 | 4.9 | ||
| 6-keto Prostaglandin F1α | Plasma | 0.05 | 97.3 | 7.2 |
| 0.5 | 100.8 | 5.1 | ||
| 5 | 98.2 | 4.3 |
Data adapted from references and.
Table 2: Representative Method Validation Parameters
| Parameter | Prostaglandin F2α | 8-iso-Prostaglandin F2α | 6-keto Prostaglandin F1α |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.05 - 10 | 0.05 - 5 |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | > 0.995 |
| LOD (ng/mL) | 0.03 | 0.015 | 0.01 |
| LOQ (ng/mL) | 0.1 | 0.05 | 0.05 |
| Intra-day Precision (%CV) | < 8% | < 10% | < 12% |
| Inter-day Precision (%CV) | < 10% | < 12% | < 15% |
| Accuracy (%) | 92 - 108% | 95 - 104% | 92 - 103% |
Data compiled and adapted from references,, and other relevant literature.
Conclusion
The solid-phase extraction method outlined in this application note provides a reliable and efficient procedure for the isolation of this compound from biological matrices. The use of a reversed-phase C18 or polymeric sorbent, combined with sample acidification, ensures high recovery and removal of matrix interferences. The subsequent analysis by LC-MS/MS offers the sensitivity and selectivity required for the quantification of this and other prostaglandin metabolites in complex biological samples. This method serves as a valuable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
- 1. Tafluprost | C25H34F2O5 | CID 9868491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. Metabolism and ocular tissue distribution of an antiglaucoma prostanoid, tafluprost, after ocular instillation to monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrofluorimetric Determination of Prostaglandin Analogs - A Focus on Tafluprost
Introduction
Tafluprost is a potent prostaglandin (B15479496) F2α analog used in the treatment of open-angle glaucoma and ocular hypertension.[1][2][3] It functions by increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[1][4] Accurate and sensitive quantification of Tafluprost in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. This application note describes a simple, rapid, and sensitive spectrofluorimetric method for the determination of Tafluprost based on its native fluorescence.
Principle
Spectrofluorimetry is a highly sensitive analytical technique that measures the fluorescence intensity of a sample. Molecules like Tafluprost can absorb light at a specific excitation wavelength and then emit light at a longer wavelength. The intensity of the emitted light is directly proportional to the concentration of the analyte over a certain range, allowing for quantitative analysis. This method leverages the intrinsic fluorescence of Tafluprost, offering a straightforward and "green" analytical approach that avoids complex derivatization steps.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrofluorimetric determination of Tafluprost.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 220 nm | |
| Emission Wavelength (λem) | 292 nm | |
| Linearity Range | 50 - 600 ng/mL | |
| Correlation Coefficient (r) | 0.9999 | |
| Limit of Detection (LOD) | 7.87 ng/mL | |
| Limit of Quantification (LOQ) | 23.86 ng/mL | |
| Solvent | Water |
Experimental Protocols
1. Preparation of Standard Stock and Working Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Tafluprost reference standard and dissolve it in 100 mL of a suitable solvent such as methanol (B129727) or ethanol (B145695) in a volumetric flask.
-
Intermediate Stock Solution (e.g., 10 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with purified water in a volumetric flask.
-
Working Standard Solutions (50 - 600 ng/mL): Prepare a series of working standard solutions by appropriate serial dilutions of the intermediate stock solution with purified water in volumetric flasks.
2. Sample Preparation (for Ophthalmic Formulation)
-
Accurately transfer a volume of the Tafluprost ophthalmic solution equivalent to one drop into a suitable volumetric flask.
-
Dilute the sample with purified water to a final concentration within the established linearity range (50 - 600 ng/mL).
3. Spectrofluorimetric Measurement
-
Set the excitation wavelength of the spectrofluorimeter to 220 nm and the emission wavelength to 292 nm.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 10 nm).
-
Use a 1 cm quartz cuvette.
-
Measure the fluorescence intensity of the blank (purified water).
-
Measure the fluorescence intensity of each working standard solution and the prepared sample solution.
-
Record the fluorescence intensity readings.
4. Data Analysis
-
Construct a calibration curve by plotting the fluorescence intensity of the working standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r).
-
Determine the concentration of Tafluprost in the sample solution by interpolating its fluorescence intensity on the calibration curve.
-
Calculate the original concentration of Tafluprost in the ophthalmic formulation, taking into account the dilution factor.
Visualizations
Caption: Workflow for Tafluprost analysis.
Caption: Tafluprost signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of 9-keto Tafluprost
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 9-keto Tafluprost in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a key metabolite of Tafluprost, a prostaglandin (B15479496) F2α analog used in ophthalmic solutions to reduce intraocular pressure. Like its parent compound, this compound is a lipophilic molecule and is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which is characterized by low aqueous solubility and high permeability.[1][2] Poor aqueous solubility can hinder the development of stable and effective ophthalmic formulations, impacting drug delivery and bioavailability.
Q2: What is the expected aqueous solubility of this compound?
Q3: What are the primary strategies for improving the aqueous solubility of this compound?
Common approaches to enhance the solubility of poorly water-soluble compounds like this compound include:
-
pH Adjustment: Modifying the pH of the buffer can ionize the molecule, thereby increasing its solubility.
-
Use of Co-solvents: Incorporating water-miscible organic solvents can increase the solvent's capacity to dissolve lipophilic compounds.
-
Addition of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in the aqueous medium.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
If you observe precipitation or cloudiness when preparing a solution of this compound in an aqueous buffer, consider the following troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
1. pH Adjustment:
-
Rationale: The solubility of ionizable compounds is pH-dependent. For prostaglandin analogs like Tafluprost, a pH range of 5.5 to 6.7 is often optimal for stability.
-
Action: Prepare a series of buffers with varying pH values (e.g., from 5.0 to 7.5) and determine the solubility of this compound in each.
2. Co-solvent Addition:
-
Rationale: Co-solvents can reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar solutes.
-
Action: Introduce a small percentage of a biocompatible co-solvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) 400 into your buffer. Start with a low concentration (e.g., 1-5% v/v) and gradually increase it while monitoring for precipitation.
3. Surfactant Incorporation:
-
Rationale: Surfactants form micelles that can solubilize hydrophobic compounds.
-
Action: Add a non-ionic surfactant like Polysorbate 80 (Tween 80) or a Cremophor® EL to your formulation. Typical concentrations range from 0.1% to 2% (w/v).
4. Cyclodextrin Complexation:
-
Rationale: Cyclodextrins are effective at encapsulating hydrophobic molecules, significantly increasing their aqueous solubility.
-
Action: Incorporate a modified cyclodextrin such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) into your buffer. Studies on Tafluprost have shown success with concentrations around 20 mg/mL.[1][2]
Issue 2: Inconsistent Solubility Results
Inconsistent solubility data can arise from several experimental factors. Follow this guide to ensure reproducible results.
Logical Relationship for Consistent Solubility Measurement
Caption: Key factors for achieving consistent solubility data.
1. Ensure Saturation Equilibrium:
-
Rationale: The solution must be saturated to accurately determine the maximum solubility.
-
Action: Add an excess of this compound to the buffer and agitate the suspension for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
2. Precise Temperature Control:
-
Rationale: Solubility is temperature-dependent.
-
Action: Maintain a constant and recorded temperature throughout the experiment using a temperature-controlled shaker or water bath.
3. Accurate Quantification:
-
Rationale: The method used to measure the concentration of the dissolved drug must be accurate and validated.
-
Action: After reaching equilibrium, filter the saturated solution through a 0.22 µm filter to remove undissolved particles. Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables present hypothetical yet realistic data to illustrate the potential effects of different solubilization strategies on the aqueous solubility of this compound.
Table 1: Effect of pH on the Aqueous Solubility of this compound at 25°C
| Buffer pH | Solubility (µg/mL) |
| 5.0 | 5 |
| 5.5 | 12 |
| 6.0 | 25 |
| 6.5 | 30 |
| 7.0 | 22 |
| 7.5 | 15 |
Table 2: Effect of Co-solvents on the Aqueous Solubility of this compound in Phosphate (B84403) Buffer (pH 6.5) at 25°C
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| None | 0 | 30 |
| Ethanol | 5 | 85 |
| Propylene Glycol | 5 | 110 |
| PEG 400 | 5 | 150 |
Table 3: Effect of Surfactants and Cyclodextrins on the Aqueous Solubility of this compound in Phosphate Buffer (pH 6.5) at 25°C
| Solubilizing Agent | Concentration (% w/v) | Solubility (µg/mL) |
| None | 0 | 30 |
| Polysorbate 80 | 0.5 | 250 |
| Polysorbate 80 | 1.0 | 450 |
| HP-β-Cyclodextrin | 1.0 | 600 |
| HP-β-Cyclodextrin | 2.0 | 1200 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound
Objective: To determine the equilibrium solubility of this compound in a given aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of desired pH
-
Temperature-controlled shaker
-
0.22 µm syringe filters
-
HPLC system with a UV detector
-
Validated analytical method for this compound
Procedure:
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the suspension for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with the mobile phase to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Repeat the experiment in triplicate to ensure reproducibility.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound
Objective: To provide a general HPLC method that can be adapted and validated for the quantification of this compound in aqueous solutions.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and phosphate buffer (e.g., 50:50 v/v), with the pH of the buffer adjusted to be compatible with the analyte and column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Approximately 220 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the solubility samples.
-
Inject the calibration standards into the HPLC system to construct a calibration curve.
-
Inject the prepared samples from the solubility experiment.
-
Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Experimental Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
References
Technical Support Center: Optimizing LC-MS/MS for 9-keto Tafluprost Detection
Welcome to the technical support center for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of 9-keto Tafluprost. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and troubleshooting tips for challenges that may arise during the analysis of this compound.
Q1: What are the recommended initial LC-MS/MS parameters for this compound detection?
A1: For initial method development, we recommend starting with the parameters outlined in the tables below. These are based on typical values for prostaglandin (B15479496) analysis and theoretical calculations for this compound. Optimization will be required for your specific instrumentation and matrix.
Q2: I am observing significant peak tailing for my this compound peak. What could be the cause and how can I resolve it?
A2: Peak tailing is a common issue in prostaglandin analysis and can be caused by several factors:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the analyte, causing tailing.
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Column Contamination: Buildup of matrix components on the column can lead to poor peak shape.
-
Solution: Use a guard column and ensure adequate sample cleanup. Regularly flush the column according to the manufacturer's instructions.
-
Q3: My signal intensity for this compound is very low. How can I improve the sensitivity of my assay?
A3: Low sensitivity can be a significant hurdle. Here are several strategies to boost your signal:
-
Optimize MS Parameters: Ensure that the MS parameters, including collision energy and tube lens voltage, are optimized for this compound.
-
Improve Ionization Efficiency: Prostaglandins (B1171923) are typically analyzed in negative ion mode using electrospray ionization (ESI). Ensure your mobile phase is compatible with efficient ionization (e.g., contains a small amount of a volatile buffer or acid).
-
Enhance Sample Preparation: A more effective sample preparation procedure can concentrate the analyte and remove interfering substances. Solid-phase extraction (SPE) is a highly effective technique for this purpose.
-
Reduce Matrix Effects: Matrix components can suppress the ionization of the target analyte.
-
Solution: Improve chromatographic separation to move the analyte peak away from co-eluting matrix components. A thorough sample cleanup will also minimize matrix effects.
-
Q4: I am seeing a lot of background noise in my chromatogram. What are the likely sources and how can I reduce it?
A4: High background noise can interfere with the detection of your analyte. Common sources include:
-
Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents to prepare your mobile phases and samples.
-
Carryover: Residual analyte from a previous injection can appear as a "ghost peak" or contribute to the background.
-
Solution: Implement a robust needle wash protocol in your autosampler settings and run blank injections to check for carryover.
-
-
Dirty MS Source: The ion source can become contaminated over time.
-
Solution: Regularly clean the ion source components according to the manufacturer's recommendations.
-
Q5: How do I determine the precursor and product ions for this compound if there is no available literature?
A5: When experimental data is unavailable, a deductive approach is necessary:
-
Determine the Molecular Weight: Tafluprost is hydrolyzed to its active metabolite, Tafluprost acid. The 9-keto metabolite is formed by the oxidation of the hydroxyl group at the C9 position of Tafluprost acid. The calculated molecular weight of this compound acid (C₂₂H₂₅F₂O₅) is approximately 408.43 g/mol .
-
Select the Precursor Ion: In negative ion mode ESI, the deprotonated molecule [M-H]⁻ is typically observed. Therefore, the precursor ion for this compound acid would be m/z 407.4.
-
Predict Fragmentation: Prostaglandins often fragment through the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group. Based on the fragmentation patterns of similar keto-prostaglandins, you can predict potential product ions to monitor in your MS/MS experiments.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of prostaglandins from a biological matrix like plasma.
-
Sample Pre-treatment: To 500 µL of plasma, add an internal standard and acidify with a weak acid (e.g., to pH 3-4 with formic acid).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of a weak organic solvent (e.g., 15% methanol in water) to remove less polar interferences.
-
Elution: Elute the this compound with 1 mL of a suitable organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Method Development Workflow
The following diagram illustrates a logical workflow for optimizing your LC-MS/MS method for this compound detection.
Caption: A workflow diagram for the systematic optimization of LC-MS/MS parameters for this compound analysis.
Data Presentation
The following tables summarize the proposed and literature-based parameters for the LC-MS/MS analysis of Tafluprost, its primary metabolite Tafluprost acid, and the target analyte this compound.
Table 1: Proposed Mass Spectrometry Parameters for this compound
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 407.4 |
| Product Ion 1 (m/z) | To be determined experimentally |
| Product Ion 2 (m/z) | To be determined experimentally |
| Collision Energy (eV) | To be optimized |
| Dwell Time (ms) | 50-100 |
Note: The precursor ion is calculated based on the predicted molecular weight of this compound acid. Product ions and collision energy must be determined empirically by infusing a standard of the analyte, if available, or by analogy to similar compounds.
Table 2: Typical Liquid Chromatography Parameters for Prostaglandin Analysis
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 20-30% B, increase to 95% B over 10-15 min |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5-10 µL |
These are starting parameters and should be optimized to achieve the best separation and peak shape for this compound in your specific sample matrix.
References
Preventing degradation of 9-keto Tafluprost during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-keto Tafluprost. The information herein is designed to help prevent the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Tafluprost?
A1: this compound is a derivative of the prostaglandin (B15479496) F2α analog, Tafluprost.[1] Tafluprost is a prodrug that is converted in the body to its active form, Tafluprost acid.[2] this compound is structurally similar, featuring a ketone group at the C9 position of the cyclopentane (B165970) ring.[1]
Q2: What are the primary factors that can cause the degradation of this compound during storage?
A2: Based on studies of similar keto-prostaglandins, the primary factors influencing the stability of this compound are likely to be pH, temperature, and the presence of certain excipients.[3] Prostaglandins, in general, are known to be unstable, and keto-prostaglandins can be susceptible to degradation through various pathways.[4]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively published, based on related keto-prostaglandins, potential degradation routes include:
-
Dehydration: Particularly under acidic or basic conditions, leading to the formation of prostaglandin A (PGA) analogs.
-
Isomerization: Changes in the stereochemistry of the molecule.
-
Oxidation: If exposed to oxidative conditions.
-
Hydrolysis: Cleavage of the isopropyl ester group to form the corresponding carboxylic acid.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term stability of this compound, it is recommended to store it at -20°C as a solution in a suitable organic solvent like methyl acetate. For aqueous solutions, it is crucial to control the pH and temperature. Based on data for other prostaglandins, a slightly acidic to neutral pH range (around 4.5 to 7.4) and refrigeration (2-8°C) are likely to be preferable for short-term storage.
Q5: Are there any stabilizing agents that can be used for this compound formulations?
A5: Yes, for related 13,14-dihydro-15-ketoprostaglandins, the use of pharmaceutically acceptable etherized cyclodextrins has been shown to improve stability. Cyclodextrins can form inclusion complexes with the drug molecule, protecting it from degradation.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| Loss of potency or unexpected peaks in HPLC analysis of stored this compound solution. | Degradation due to improper storage conditions (pH, temperature, light exposure). | - Ensure storage at the recommended -20°C for long-term storage of organic stock solutions.- For aqueous solutions, prepare fresh and use immediately. If short-term storage is necessary, buffer the solution to a slightly acidic to neutral pH and store at 2-8°C, protected from light.- Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times. |
| Precipitation of this compound in aqueous buffer. | Poor aqueous solubility. | - Consider the use of a co-solvent such as ethanol (B145695) or DMSO. Note that the final concentration of the organic solvent should be compatible with your experimental system.- Explore the use of solubilizing and stabilizing excipients like etherized cyclodextrins. |
| Inconsistent results in biological assays. | Degradation of this compound in the assay medium. | - Assess the stability of this compound in your specific cell culture or assay medium at the experimental temperature (e.g., 37°C).- Minimize the incubation time as much as possible.- Prepare fresh dilutions of this compound for each experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
-
C18 HPLC column
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known concentration of this compound in a solution of 0.1 N HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂.
-
Incubate at room temperature for defined time points.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Incubate at an elevated temperature (e.g., 60°C) in the dark.
-
Sample at various time points and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source (e.g., UV lamp or direct sunlight) for a defined period.
-
Keep a control sample in the dark at the same temperature.
-
Sample and analyze both the exposed and control samples.
-
-
HPLC Analysis:
-
Analyze all samples using a suitable HPLC method (e.g., C18 column with a gradient of acetonitrile and water with a modifier like formic acid).
-
Monitor for the appearance of new peaks and the decrease in the area of the this compound peak.
-
Protocol 2: Stability Assessment in an Aqueous Formulation
This protocol outlines a method to evaluate the stability of this compound in a buffered aqueous solution.
Materials:
-
This compound
-
Phosphate buffer (e.g., pH 4.5, 6.0, 7.4)
-
Stabilizing agent (optional, e.g., hydroxypropyl-β-cyclodextrin)
-
HPLC system
-
Incubators/water baths at various temperatures (e.g., 4°C, 25°C, 40°C)
Procedure:
-
Formulation Preparation:
-
Prepare buffered aqueous solutions of this compound at a known concentration.
-
If using a stabilizing agent, prepare a separate set of solutions containing the excipient.
-
-
Stability Study:
-
Aliquot the solutions into vials and store them at different temperature conditions (4°C, 25°C, and 40°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw a vial from each condition.
-
-
Sample Analysis:
-
Analyze the samples by a validated HPLC method to determine the concentration of this compound remaining.
-
Observe the formation of any degradation products.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time for each condition.
-
Determine the degradation rate constant and shelf-life under each condition.
-
Data Presentation
Table 1: Hypothetical Stability Data for this compound in Aqueous Solution at 40°C
| Time (weeks) | % Remaining (pH 4.5) | % Remaining (pH 6.0) | % Remaining (pH 7.4) |
| 0 | 100 | 100 | 100 |
| 1 | 98.2 | 95.1 | 90.5 |
| 2 | 96.5 | 90.3 | 81.2 |
| 4 | 92.8 | 81.5 | 65.7 |
| 8 | 85.4 | 66.2 | 43.1 |
| 12 | 78.1 | 51.9 | 28.9 |
Note: This data is illustrative and not based on experimental results for this compound.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
References
Troubleshooting Tafluprost synthesis and impurity formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tafluprost.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to Tafluprost?
A1: The main strategies for Tafluprost synthesis are the classic Corey lactone-based approach and more modern convergent syntheses.[1]
-
Corey Lactone-Based Synthesis: This traditional route utilizes a versatile bicyclic lactone intermediate (Corey lactone) to sequentially build the prostaglandin (B15479496) framework.[1] Key steps typically involve a Horner-Wadsworth-Emmons (HWE) reaction to introduce the ω-chain, followed by reduction of the lactone, and a Wittig reaction to attach the α-chain.[2][3]
-
Convergent Synthesis: These approaches involve the synthesis of two key fragments—a cyclopentane (B165970) core and a difluorinated ω-chain—which are then coupled at a later stage.[1] A common coupling reaction used is the Julia-Kocienski olefination. Asymmetric Suzuki-Miyaura coupling is another modern technique to establish the stereochemistry of the cyclopentane core.
Q2: What are the most common impurities encountered during Tafluprost synthesis and storage?
A2: Impurities in Tafluprost can be broadly categorized as process-related impurities and degradation products.
-
Process-Related Impurities: These include unreacted intermediates from the synthesis, byproducts from specific reactions like fluorination and esterification, and stereoisomers such as the trans-isomer (a geometric isomer) and other diastereomers.
-
Degradation Products: The primary degradation product is Tafluprost acid , formed by the hydrolysis of the isopropyl ester. This is also the biologically active metabolite. Other degradation products can arise from oxidation and exposure to heat or light.
Q3: What analytical methods are recommended for monitoring Tafluprost synthesis and detecting impurities?
A3: A validated, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and effective technique for separating and quantifying Tafluprost and its related impurities. For definitive identification of unknown impurities and degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.
Troubleshooting Guides
Synthesis Troubleshooting
Q4: I am observing low yields in the Horner-Wadsworth-Emmons (HWE) reaction to form the enone intermediate. What are potential causes and solutions?
A4: Low yields in the HWE reaction during prostaglandin synthesis can stem from several factors.
| Potential Cause | Troubleshooting/Solution |
| Inactive Phosphonate (B1237965) Reagent | Ensure the phosphonate reagent is pure and dry. Prepare it fresh if necessary. |
| Inefficient Deprotonation | Use a sufficiently strong and fresh base (e.g., NaH, LDA). Ensure anhydrous reaction conditions as the phosphonate anion is strongly basic. |
| Side Reactions of the Aldehyde | The Corey aldehyde can be sensitive. Ensure it is pure before use. Add the deprotonated phosphonate slowly to the aldehyde at a low temperature to minimize side reactions. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. Some HWE reactions require elevated temperatures to drive the elimination step. |
Q5: The deoxydifluorination step is incomplete or results in byproducts. How can I optimize this critical step?
A5: Introducing the gem-difluoro group is a challenging step. Incomplete reactions or the formation of byproducts can occur. Deoxo-Fluor® is a commonly used reagent for this transformation.
| Potential Cause | Troubleshooting/Solution |
| Reagent Inactivity | Deoxo-Fluor® is sensitive to moisture. Use a fresh bottle or ensure it has been stored under inert conditions. |
| Insufficient Reaction Time/Temperature | This reaction often requires elevated temperatures (e.g., refluxing in CH2Cl2) and extended reaction times (e.g., 24 hours) for completion. |
| Formation of Rearrangement Products | Rearrangement reactions can occur with fluorinating agents. Careful control of the reaction temperature and slow addition of the reagent can minimize these side products. |
| Complex Reaction Mixture | The presence of impurities in the starting enone can lead to a complex mixture of fluorinated products. Ensure the substrate is highly pure before this step. |
Q6: I am struggling with the final esterification of Tafluprost acid. What are the key parameters to control?
A6: The final esterification to produce the isopropyl ester of Tafluprost requires careful control to avoid side reactions.
| Potential Cause | Troubleshooting/Solution |
| Inefficient Alkylation | Use a suitable activating agent and base (e.g., isopropyl iodide with DBU). Ensure all reagents are anhydrous. |
| Side Reactions | Protect other functional groups if necessary, although the reaction is typically performed on the free acid. Control the reaction temperature to prevent degradation. |
| Purification Challenges | The final product may be an oil, requiring careful chromatographic purification to remove unreacted starting material and byproducts. |
Analytical Troubleshooting (HPLC)
Q7: I am observing peak tailing for the Tafluprost peak in my RP-HPLC analysis. What could be the cause?
A7: Peak tailing can compromise the accuracy of quantification.
| Potential Cause | Troubleshooting/Solution |
| Secondary Interactions | Interactions between the analyte and the silica (B1680970) backbone of the column can cause tailing. Use a high-purity, end-capped C18 column. |
| Column Overload | Injecting too much sample can lead to peak tailing. Reduce the sample concentration or injection volume. |
| Inappropriate Mobile Phase pH | For acidic compounds like Tafluprost and its acid impurity, a low pH mobile phase (e.g., containing formic or phosphoric acid) is crucial to suppress ionization and improve peak shape. |
Q8: My HPLC chromatogram shows unexpected or "ghost" peaks. How can I identify their source?
A8: Ghost peaks can arise from various sources.
| Potential Cause | Troubleshooting/Solution |
| Sample Carryover | Implement a robust needle wash protocol between injections. |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily. |
| Late-Eluting Compounds | If a previous sample contained strongly retained components, they may elute in a subsequent run. Increase the run time or add a column flushing step to your gradient. |
Data Presentation
Table 1: Summary of a Validated RP-HPLC Method for Tafluprost and its Impurities
| Parameter | Condition |
| Column | C18 analytical column |
| Mobile Phase A | Water:Methanol:Orthophosphoric Acid (900:100:1, v/v) |
| Mobile Phase B | Acetonitrile (B52724):Water (900:100, v/v) |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min (for related substances) |
| Column Temperature | 50°C |
| Detection | UV at 210 nm |
Table 2: Yields for a Convergent Synthesis of Tafluprost
| Reaction Step | Product | Reagents | Yield (%) |
| Julia-Kocienski Olefination & Desulfonylation | Olefin Intermediate | 1) LDA, THF; 2) Na/Hg, Na2HPO4, MeOH | 79 |
| Acetylation | Diol Intermediate | Ac2O, TEA, DMAP, CH2Cl2 | 97 |
| Silyl Deprotection | Silyl Ether Intermediate | CSA, MeOH, CH2Cl2 | 82 |
| Oxidation | Alcohol Intermediate | DMP, NaHCO3, CH2Cl2 | 99 |
| Deoxydifluorination | Enone (30) | Deoxo-Fluor, CH2Cl2, reflux | 78 |
| Deprotection | Protected Tafluprost (31) | K2CO3, MeOH | 76 |
| Hydrolysis | Methyl Ester Intermediate | LiOH·H2O, MeOH | 98 |
| Esterification | Tafluprost Acid (6) | i-PrI, DBU, acetone | 83 |
Experimental Protocols
Protocol 1: RP-HPLC Method for Tafluprost and Impurities
-
Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 analytical column.
-
Mobile Phase Preparation:
-
Mobile Phase A: Mix 900 mL of water, 100 mL of methanol, and 1 mL of orthophosphoric acid.
-
Mobile Phase B: Mix 900 mL of acetonitrile and 100 mL of water.
-
-
Chromatographic Conditions:
-
Elution: Gradient program (specific gradient to be optimized based on the system and impurity profile).
-
Flow Rate: 1.0 mL/min for related substances analysis.
-
Column Temperature: 50°C.
-
Detection Wavelength: 210 nm.
-
-
Sample Preparation: Dissolve the Tafluprost sample in the mobile phase to a suitable concentration.
Protocol 2: Convergent Synthesis of Tafluprost via Julia-Kocienski Olefination (Generalized)
-
Step 1: Julia-Kocienski Olefination and Reductive Desulfonylation
-
Dissolve the prostaglandin phenylsulfone intermediate in anhydrous THF and cool to -78°C under an argon atmosphere.
-
Add freshly prepared lithium diisopropylamide (LDA) and stir for 1 hour.
-
Add a solution of the aldehyde ω-chain synthon in THF dropwise. Stir for an additional 2 hours at -78°C.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
The resulting β-hydroxysulfone is subjected to reductive desulfonylation with sodium amalgam in methanol.
-
-
Subsequent Steps: The product from the olefination is then carried through a series of reactions including protection/deprotection of hydroxyl groups, oxidation, deoxydifluorination, hydrolysis of the ester, and final esterification to yield Tafluprost as outlined in Table 2. Each of these steps requires specific reagents and conditions that should be followed carefully from the cited literature.
Visualizations
Caption: A troubleshooting workflow for key steps in Tafluprost synthesis.
Caption: Major degradation pathways leading to common Tafluprost impurities.
Caption: A logical workflow for troubleshooting common HPLC issues in Tafluprost analysis.
References
Technical Support Center: Synthesis of 9-keto Tafluprost
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 9-keto Tafluprost synthesis. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the oxidation of the C-15 hydroxyl group to synthesize this compound?
A1: The two most prevalent and effective methods for the oxidation of the C-15 hydroxyl group in the Tafluprost precursor are the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.[1][2][3][4] Both methods are known for their mild reaction conditions and compatibility with complex molecules.[2]
Q2: Which oxidation method generally provides a higher yield for this compound synthesis?
A2: Published literature indicates that the Dess-Martin Periodinane (DMP) oxidation can achieve a near-quantitative yield of 99% for the synthesis of the 15-keto intermediate of Tafluprost. While the Swern oxidation is also a viable method, the yield can be more variable and is often highly dependent on strict adherence to reaction conditions.
Q3: What are the main advantages of using Dess-Martin Periodinane (DMP) over Swern oxidation?
A3: DMP oxidation offers several advantages, including milder reaction conditions (typically room temperature), shorter reaction times, and a simpler workup procedure. It also avoids the use of toxic and foul-smelling reagents associated with the Swern oxidation, such as oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO).
Q4: Are there any significant side reactions to be aware of during the oxidation step?
A4: With Swern oxidation, there is a risk of epimerization at the carbon alpha to the newly formed ketone, especially if triethylamine (B128534) is used as the base. Using a bulkier base like diisopropylethylamine (DIPEA) can help mitigate this side reaction. For DMP oxidation, incomplete oxidation is the most common issue, which can be addressed by carefully monitoring the reaction and using a slight excess of the reagent.
Troubleshooting Guide
Oxidation Step: C-15 Hydroxyl to 9-keto
Problem 1: Low yield of this compound using Swern Oxidation.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure all reagents are fresh and anhydrous. The reaction is highly sensitive to moisture. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a small additional amount of the activating agent (oxalyl chloride or trifluoroacetic anhydride).
-
-
Possible Cause 2: Degradation of the product.
-
Solution: Maintain a low reaction temperature (typically -78 °C) throughout the addition of reagents. Allowing the reaction to warm prematurely can lead to the formation of byproducts. During workup, use a buffered aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acidic components and prevent acid-catalyzed degradation of the product.
-
-
Possible Cause 3: Epimerization at the alpha-carbon.
-
Solution: As mentioned in the FAQs, consider replacing triethylamine with a bulkier base such as diisopropylethylamine (DIPEA) to minimize epimerization.
-
Problem 2: Difficulty in purifying this compound after DMP oxidation.
-
Possible Cause 1: Presence of iodine-containing byproducts.
-
Solution: After the reaction is complete, quench the excess DMP with a saturated solution of sodium thiosulfate (B1220275). The resulting iodine byproducts are more easily removed during the aqueous workup. A common workup procedure involves diluting the reaction mixture with a suitable organic solvent (e.g., ethyl acetate), washing with saturated sodium bicarbonate solution, followed by a wash with saturated sodium thiosulfate solution.
-
-
Possible Cause 2: Co-elution of the product with starting material or byproducts during column chromatography.
-
Solution: Optimize the solvent system for column chromatography. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity can effectively separate the desired ketone from the more polar starting alcohol and other impurities.
-
General Synthetic Steps
Problem 3: Low yield in the Julia-Kocienski olefination step for the introduction of the ω-chain.
-
Possible Cause 1: Incomplete formation of the sulfone anion.
-
Solution: Ensure the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) at low temperatures (-78 °C) to ensure complete deprotonation of the sulfone. The reaction should be carried out under strictly anhydrous and inert conditions (e.g., under argon or nitrogen).
-
-
Possible Cause 2: Poor reactivity of the aldehyde.
-
Solution: Ensure the aldehyde is pure and free of any acidic impurities that could quench the sulfone anion. If the aldehyde is sterically hindered, a longer reaction time or a slight increase in temperature (e.g., to -60 °C) may be necessary.
-
Problem 4: Poor Z-selectivity in the Horner-Wadsworth-Emmons (HWE) reaction for the introduction of the α-chain.
-
Possible Cause 1: Use of standard HWE reagents.
-
Solution: To favor the formation of the Z-alkene, modified HWE reagents with electron-withdrawing groups on the phosphonate, such as the Still-Gennari reagent (bis(2,2,2-trifluoroethyl)phosphonoacetate), should be used.
-
-
Possible Cause 2: Inappropriate reaction conditions.
-
Solution: The choice of base and solvent is crucial for Z-selectivity. Strong, non-coordinating bases like KHMDS in combination with a non-polar solvent like THF at low temperatures (-78 °C) generally favor the formation of the Z-isomer.
-
Data Presentation
Table 1: Comparison of Oxidation Methods for C-15 Hydroxyl Group
| Oxidizing Agent | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Dess-Martin Periodinane (DMP) | 99 | CH₂Cl₂, NaHCO₃, 0 °C to rt | Mild conditions, high yield, simple workup | Reagent can be expensive |
| Swern Oxidation | Variable | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C | Cost-effective reagents | Harsh conditions, potential for epimerization, malodorous byproducts |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of C-15 Hydroxyl Intermediate
-
To a solution of the C-15 hydroxyl prostaglandin (B15479496) intermediate (1 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) is added sodium bicarbonate (NaHCO₃, 3 equivalents).
-
The mixture is cooled to 0 °C, and Dess-Martin Periodinane (1.5 equivalents) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The mixture is stirred vigorously for 15 minutes, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the pure this compound intermediate.
Mandatory Visualization
Caption: Synthetic pathway of Tafluprost highlighting the key oxidation step.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Method Development for Prostaglandin Isomer Separation
Welcome to the technical support center for prostaglandin (B15479496) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development challenges and to offer troubleshooting for the separation of prostaglandin isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating prostaglandin isomers?
A1: The main difficulties arise from their structural similarity, often differing only by the position of a double bond or the stereochemistry of a functional group. Many prostaglandins (B1171923), such as PGE₂ and PGD₂, are isomers that can be difficult to resolve chromatographically.[1][2][3] Their low endogenous concentrations, chemical instability, and the presence of numerous structurally related compounds in biological matrices further complicate analysis.[4]
Q2: Which analytical techniques are most suitable for prostaglandin isomer separation?
A2: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a widely used and effective method.[5] Reversed-phase HPLC with C18 columns is common for separating these relatively nonpolar molecules. For enantiomeric separations, chiral chromatography is necessary. Supercritical Fluid Chromatography (SFC) is an emerging technique that offers high efficiency and speed, particularly for separating stereoisomers and isobaric compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is also used but typically requires derivatization to make the prostaglandins volatile.
Q3: Why is derivatization sometimes necessary for prostaglandin analysis?
A3: Derivatization can be employed for several reasons. In GC-MS, it is essential to increase the volatility and thermal stability of the prostaglandins. In HPLC, derivatization can be used to attach a chromophore or fluorophore to the molecule, enhancing detection by UV or fluorescence detectors, especially when a mass spectrometer is not available. It can also be used to create diastereomers from enantiomers, allowing their separation on a non-chiral column.
Q4: What are the key factors to consider for sample preparation?
A4: Effective sample preparation is critical for accurate quantification. Prostaglandins are often present at low concentrations in complex biological matrices. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to isolate and concentrate the analytes. It is also important to prevent artificial prostaglandin formation during sample collection and processing by using inhibitors of cyclooxygenase (COX) enzymes and antioxidants.
Troubleshooting Guide
Issue 1: Poor resolution or co-elution of critical isomers (e.g., PGE₂ and PGD₂).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Column Chemistry | Switch to a column with a different stationary phase (e.g., C18 with different bonding density, or a phenyl-hexyl column) to alter selectivity. For enantiomers, a chiral column is necessary. | Improved separation of isomers due to different retention mechanisms. |
| Suboptimal Mobile Phase | Adjust the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the pH of the aqueous phase. Small changes in pH can alter the ionization state and retention of acidic prostaglandins. | Enhanced resolution between closely eluting peaks. For example, an acetonitrile/water gradient with 0.1% formic acid has been shown to resolve several PGE₂ isomers. |
| Inadequate Temperature Control | Optimize the column temperature. Sometimes, increasing the temperature can improve resolution for specific isomers. | Better peak shape and potentially altered selectivity. |
| Gradient Slope is Too Steep | Decrease the ramp of the organic modifier in the gradient. A shallower gradient provides more time for the isomers to interact with the stationary phase. | Increased separation between peaks that were previously co-eluting. |
Issue 2: Low signal intensity or poor sensitivity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction and Recovery | Optimize the SPE or LLE protocol. Ensure the pH during extraction is appropriate for the prostaglandins of interest (typically acidic). | Higher recovery of prostaglandins from the sample matrix, leading to a stronger signal. |
| Analyte Degradation | Add antioxidants (like BHT) to solvents and keep samples cold and protected from light during preparation and analysis. | Minimized loss of analyte due to oxidation or other degradation pathways. |
| Poor Ionization in MS | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Use of a mobile phase additive like formic acid can aid in protonation in positive ion mode or deprotonation in negative ion mode. | Enhanced ionization efficiency and a more stable spray, resulting in a stronger and more consistent signal. |
| Matrix Effects | Improve sample cleanup to remove interfering substances from the biological matrix. Diluting the sample may also reduce matrix effects, but at the cost of sensitivity. | Reduced ion suppression or enhancement, leading to more accurate and reproducible quantification. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-MS/MS for PGE₂ and PGD₂ Separation
This protocol is a generalized procedure based on common practices in the literature.
-
Sample Preparation (Solid-Phase Extraction):
-
Acidify the biological sample (e.g., plasma, cell culture media) to pH 3-4 with formic acid.
-
Condition an SPE cartridge (e.g., C18, 100 mg) with methanol (B129727) followed by acidified water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the prostaglandins with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B (linear gradient)
-
15-17 min: 80% to 95% B
-
17-18 min: Hold at 95% B
-
18-18.1 min: 95% to 20% B
-
18.1-22 min: Re-equilibrate at 20% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Negative Ion Mode ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions:
-
PGE₂/PGD₂: 351.2 -> 271.2
-
Internal Standard (e.g., PGE₂-d4): 355.2 -> 275.2
-
-
Protocol 2: Supercritical Fluid Chromatography (SFC)-MS/MS for Isomer Analysis
This protocol is a representative method based on published SFC applications for eicosanoids.
-
Sample Preparation:
-
Follow the same SPE or LLE procedure as described for HPLC-MS/MS.
-
After evaporation, reconstitute the sample in a solvent compatible with SFC (e.g., methanol or isopropanol).
-
-
SFC Conditions:
-
Column: Chiral column (e.g., amylose-based) for enantiomers or a polar-modified column for other isomers (e.g., 2.1 mm x 150 mm, 1.7 µm).
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Modifier): Methanol/Acetonitrile (1:1) with 0.2% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 40% B (linear gradient)
-
10-12 min: Hold at 40% B
-
-
Flow Rate: 1.5 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35°C.
-
-
Mass Spectrometry Conditions:
-
Similar to the HPLC-MS/MS method, using ESI in negative ion mode with MRM for quantification.
-
Data Presentation: Comparison of Chromatographic Conditions
Table 1: Example HPLC Conditions for Prostaglandin Isomer Separation
| Parameter | Method 1 (PGE₁/PGE₂) | Method 2 (Multiple Isoprostanes) | Method 3 (Enantiomers) |
| Column | C18, 3 µm | C18(2) Luna, 3 µm | Chiracel OJ-RH |
| Mobile Phase | Acetonitrile/Water/Acetic Acid | Acetonitrile/Water/Formic Acid | Acetonitrile/Methanol/Water (pH=4) |
| Gradient | Linear (56% to 80% ACN) | Linear (20% to 42.5% ACN) | Isocratic (Varies by isomer) |
| Temperature | Not Specified | Not Specified | 25°C or 40°C |
| Detection | HPLC-UV (after derivatization) | LC-MS/MS | HPLC-UV |
Table 2: Example SFC Conditions for Prostaglandin Isomer Separation
| Parameter | Method 1 (General Eicosanoids) | Method 2 (Aqueous PGs) |
| Column | Chiral Amylose-based | Open tubular |
| Mobile Phase | Supercritical CO₂ with 2-propanol/acetonitrile modifier | Supercritical CO₂ |
| Gradient/Program | Gradient elution | Density program |
| Temperature | Not Specified | Constant temperature |
| Detection | SFC-MS/MS | Flame Ionization Detection (FID) |
Visualizations
Caption: Prostaglandin synthesis from arachidonic acid and subsequent signaling.
Caption: A logical workflow for developing a chromatographic method for prostaglandins.
References
- 1. Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of SFC-MS Method for Quantification of Eicosanoids Biosynthesized in Primary Human Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amecj.com [amecj.com]
Technical Support Center: Bioanalysis of 9-keto Tafluprost
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of 9-keto Tafluprost (Tafluprost acid).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it the target analyte in bioanalysis?
A1: this compound, also known as Tafluprost acid, is the biologically active metabolite of the prodrug Tafluprost. Tafluprost is rapidly hydrolyzed in the eye to this active form. Therefore, quantifying this compound in biological matrices like plasma is crucial for pharmacokinetic and pharmacodynamic studies.[1]
Q2: What are the most significant challenges when developing an LC-MS/MS method for this compound?
A2: Similar to other prostaglandins, the main challenges include:
-
Managing matrix effects: Biological samples are complex and can interfere with the ionization of this compound, leading to ion suppression or enhancement.[2]
-
Ensuring analyte stability: Prostaglandins can be unstable during sample collection, storage, and preparation.
-
Chromatographic separation: Achieving adequate separation from endogenous lipids and isomeric compounds is critical for accurate quantification.[2]
Q3: Which sample preparation technique is recommended for analyzing this compound in plasma?
A3: Liquid-liquid extraction (LLE) is a validated and highly effective method for extracting this compound from human plasma. It is known to provide a clean extract and minimize matrix effects.[1][2] While protein precipitation is a faster alternative suitable for high-throughput screening, it may require more extensive optimization to effectively mitigate matrix effects.
Q4: What type of HPLC column is most suitable for the separation of this compound?
A4: Reversed-phase C18 columns are the most commonly used and have demonstrated good chromatographic separation for Tafluprost and its related metabolites.
Q5: How can I minimize the degradation of this compound during sample handling and preparation?
A5: To minimize degradation, it is recommended to keep samples at low temperatures (e.g., on ice) and minimize the time between sample collection, preparation, and analysis. Acidifying the sample can also help to stabilize the analyte.
Troubleshooting Guide
Issue 1: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Steps |
| Inefficient Ionization | Optimize mass spectrometer source parameters such as capillary voltage, gas flows, and temperatures. |
| Suboptimal MRM Transitions | Perform a product ion scan to identify the most intense and specific fragment ions and optimize the collision energy for each transition. |
| Ion Suppression from Matrix Effects | 1. Improve sample cleanup by using a more rigorous extraction method like LLE or SPE. 2. Adjust the chromatographic gradient to better separate this compound from co-eluting matrix components. 3. Utilize a deuterated internal standard (e.g., PGF2α-d4) to compensate for signal variability. |
| Analyte Degradation | Ensure samples are kept cold during processing and minimize the time between extraction and injection. |
Issue 2: High Background Noise
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or HPLC System | 1. Prepare fresh mobile phases using high-purity solvents and water. 2. Thoroughly flush the HPLC system. |
| Dirty Mass Spectrometer Ion Source | Clean the ion source according to the manufacturer's instructions. |
Issue 3: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Air Bubbles in the Pump | Degas the mobile phase and prime the HPLC pumps. |
| Leak in the HPLC System | Check all fittings and connections for any signs of leaks. |
| Inadequate Column Equilibration | Ensure the column is equilibrated for a sufficient amount of time with the initial mobile phase conditions before each injection. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate mixing of solvents. |
Issue 4: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Column Degradation | Replace the HPLC column with a new one. |
| Incompatible Injection Solvent | Ensure the reconstitution solvent is similar in composition and strength to the initial mobile phase. |
| Secondary Interactions on the Column | Use a mobile phase additive, such as a small percentage of formic acid, to improve the peak shape. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is adapted from established methods for the extraction of Tafluprost acid from human plasma samples.
Materials:
-
Human plasma (K2-EDTA)
-
This compound certified reference standard
-
Internal Standard (IS): Deuterated prostaglandin (B15479496) analogue (e.g., PGF2α-d4)
-
Methyl tert-butyl ether (MTBE)
-
Formic acid (reagent grade)
-
Water (HPLC-grade)
-
Acetonitrile (HPLC-grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Spike 100 µL of human plasma with the internal standard solution.
-
Add 50 µL of 2% formic acid in water to acidify the sample.
-
Vortex briefly to mix.
-
Add 600 µL of MTBE to the plasma sample.
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the reported performance of a validated LC-MS/MS method for the quantification of Tafluprost acid in human plasma.
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| Upper Limit of Quantification (ULOQ) | 5000 pg/mL |
| Accuracy Range | 87.8% to 105.8% |
| Precision | Not explicitly stated, but the method was validated. |
Visualizations
Caption: Workflow for the liquid-liquid extraction and LC-MS/MS analysis of this compound.
Caption: Logical relationship between issues, causes, and solutions for matrix effects.
References
Technical Support Center: Enhancing 9-keto Tafluprost Detection in Plasma
Welcome to the technical support center for the bioanalysis of 9-keto Tafluprost (Tafluprost acid). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the sensitivity and reliability of their plasma detection assays.
Frequently Asked Questions (FAQs)
Q1: Why is the detection of this compound (Tafluprost acid) in plasma so challenging? A1: Tafluprost is an isopropyl ester prodrug administered topically as an ophthalmic solution.[1][2] It is rapidly hydrolyzed in the body to its active metabolite, Tafluprost acid.[1][3] Consequently, the plasma concentrations of this active form are extremely low, necessitating highly sensitive analytical methods for accurate pharmacokinetic studies.[2] Early bioanalytical methods with a Lower Limit of Quantification (LLOQ) of 0.1 ng/mL were unable to detect the analyte in plasma samples.
Q2: What is the recommended analytical technique for achieving high-sensitivity detection? A2: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying Tafluprost acid in plasma due to its high sensitivity and selectivity. Specifically, Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS is often employed to achieve the low limits of quantification required for pharmacokinetic assessments. While High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a viable option, it is generally better suited for matrices with higher analyte concentrations, such as aqueous humor.
Q3: What Lower Limit of Quantification (LLOQ) is considered adequate for pharmacokinetic studies? A3: Successful pharmacokinetic studies of Tafluprost have been conducted using bioanalytical methods with an LLOQ of 10 pg/mL for Tafluprost acid. Assays should be validated to reliably quantify concentrations in this range. A typical standard curve for analysis ranges from 10 pg/mL to 5000 pg/mL.
Q4: How does the metabolism of Tafluprost influence its detection? A4: Tafluprost, an ester prodrug, is rapidly converted by esterases in the cornea to its biologically active carboxylic acid form, this compound (Tafluprost acid). This active metabolite is the primary target for analysis in plasma. The rapid conversion means that the concentration of the parent prodrug in systemic circulation is negligible, and assays should be optimized to specifically target the acid metabolite.
Troubleshooting Guide
This guide addresses common issues encountered during the development and execution of assays for this compound in plasma.
Issue 1: Poor Sensitivity and Inability to Reach the Required LLOQ of 10 pg/mL
Q: My assay is not sensitive enough to reliably detect Tafluprost acid at the 10 pg/mL level. What steps can I take to improve sensitivity?
A: Achieving picogram-level sensitivity requires optimization across the entire workflow. Consider the following:
-
Mass Spectrometry Parameters:
-
Ionization Mode: Use an electrospray ionization (ESI) source. Test both positive and negative ionization modes to determine which provides a better signal for Tafluprost acid and its internal standard.
-
MRM Transitions: Ensure you are using the most specific and intense Multiple Reaction Monitoring (MRM) transitions for the parent and fragment ions.
-
Instrument Tuning: Optimize MS parameters such as capillary voltage, nebulizer gas pressure, and dry gas temperature to maximize the signal for your specific analyte.
-
-
Chromatography:
-
Switch to UPLC: Ultra-Performance Liquid Chromatography (UPLC) systems provide sharper, narrower peaks compared to traditional HPLC, which increases the signal-to-noise ratio and improves sensitivity.
-
Column Selection: Use a high-efficiency C18 column with a small particle size (e.g., ≤ 2.7 µm) to improve separation and peak shape.
-
-
Sample Preparation:
-
Extraction Method: A robust liquid-liquid extraction (LLE) protocol is often used to extract Tafluprost acid from the plasma matrix, which helps concentrate the analyte and remove interferences.
-
Reduce Matrix Effects: The plasma matrix can suppress the ionization of the analyte. Ensure your sample cleanup is thorough. If matrix effects persist, consider using a different extraction technique or a more suitable internal standard.
-
Issue 2: High Background Noise and Poor Selectivity
Q: My chromatograms show high background noise and multiple interfering peaks near the analyte's retention time. How can I improve selectivity?
A: High background and interferences mask the analyte peak, especially at low concentrations.
-
Optimize Sample Cleanup:
-
Liquid-Liquid Extraction (LLE): Refine your LLE protocol by testing different organic solvents and pH conditions to selectively extract Tafluprost acid while leaving interfering substances behind.
-
Solid-Phase Extraction (SPE): Consider using SPE as an alternative or additional cleanup step. SPE cartridges can offer more specific cleanup based on the chemical properties of the analyte.
-
-
Enhance Chromatographic Separation:
-
Gradient Elution: Develop a gradient elution method with a shallow slope around the retention time of Tafluprost acid. This can help separate the analyte from closely eluting matrix components.
-
Column Chemistry: Experiment with different column chemistries (e.g., phenyl-hexyl instead of C18) that may offer different selectivity for your analyte and the interfering compounds.
-
Issue 3: Low and Inconsistent Analyte Recovery
Q: My recovery of Tafluprost acid after sample preparation is consistently low or highly variable. What are the potential causes?
A: Low and inconsistent recovery directly impacts accuracy and precision.
-
Suboptimal Extraction:
-
pH Adjustment: The recovery of an acidic analyte like Tafluprost acid during LLE is highly dependent on the pH of the aqueous phase. Ensure the pH is optimized to keep the analyte in its non-ionized state for efficient extraction into the organic solvent.
-
Solvent Choice: The polarity and type of extraction solvent are critical. Test a range of solvents to find the one with the best recovery for Tafluprost acid.
-
-
Analyte Stability:
-
Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles the plasma samples undergo, as this can lead to degradation. Validate the stability of Tafluprost acid through several freeze-thaw cycles.
-
Processing Temperature: Perform sample preparation steps at low temperatures (e.g., on ice) to minimize potential enzymatic degradation.
-
-
Adsorption: Prostaglandin analogs can be "sticky" and adsorb to glass or plastic surfaces. Consider using low-adsorption polypropylene (B1209903) tubes and pipette tips throughout the procedure.
Data Presentation
Table 1: Comparison of Analytical Methodologies for Tafluprost and its Metabolite
| Parameter | Early LC-MS/MS Method | Improved UPLC-MS/MS Method | HPLC-Fluorescence Method |
| Analyte | Tafluprost Acid | Tafluprost Acid | Tafluprost |
| Matrix | Plasma | Plasma | Aqueous Humor / Eye Drops |
| LLOQ/LOQ | 0.1 ng/mL (100 pg/mL) | 10 pg/mL | 0.048 µg/mL (48,000 pg/mL) |
| Typical Use Case | Initial Pharmacokinetic Trials (Insufficient Sensitivity) | Clinical Pharmacokinetic Studies | Formulation Analysis, High-Concentration Studies |
| Selectivity | High | Very High | Moderate |
Experimental Protocols
Protocol 1: Plasma Sample Preparation via Liquid-Liquid Extraction (LLE)
This is a representative protocol based on common practices for extracting acidic drugs from plasma.
-
Thaw: Thaw frozen human plasma samples and internal standard (IS) working solutions.
-
Aliquoting: In a polypropylene tube, add 100 µL of the plasma sample.
-
Add Internal Standard: Spike the sample with 10 µL of the IS working solution.
-
Acidification: Add a small volume of an appropriate acid (e.g., formic acid) to adjust the pH, ensuring the Tafluprost acid is in a non-ionized form.
-
Extraction: Add 500 µL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or a mixture like chloroform/methanol).
-
Vortex: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at high speed (e.g., 18,000 x g) for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 45 °C).
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase, vortex for 1 minute, and centrifuge to pellet any particulates.
-
Analysis: Transfer the final supernatant to an autosampler vial for injection into the UPLC-MS/MS system.
Protocol 2: UPLC-MS/MS Analysis Method Parameters
The following table outlines a typical set of starting parameters for a UPLC-MS/MS method. These should be optimized for your specific instrumentation and analyte.
Table 2: Representative UPLC-MS/MS Method Parameters
| Parameter | Setting |
| UPLC System | Acquity UPLC System or equivalent |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 - 0.7 mL/min |
| Gradient | Isocratic or gradient elution, optimized for separation |
| Injection Volume | 10 µL |
| Column Temp. | 40 - 50 °C |
| Mass Spectrometer | Tandem Quadrupole Mass Spectrometer (e.g., Xevo TQD, Q Exactive) |
| Ionization | Electrospray Ionization (ESI), Positive or Negative Mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing pure standards of Tafluprost acid and IS |
Visualizations
Caption: Metabolic conversion of Tafluprost to its active form.
Caption: Standard experimental workflow for plasma analysis.
Caption: Decision tree for troubleshooting poor assay sensitivity.
References
Technical Support Center: Stability-Indicating HPLC Method for 9-keto Tafluprost
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and execution of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 9-keto Tafluprost. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of Tafluprost, and where would this compound fit in?
A1: The main degradation pathway for Tafluprost, an isopropyl ester prodrug, is hydrolysis to its active form, Tafluprost acid. Further metabolism typically occurs via beta-oxidation of the carboxylic acid side chain. While the formation of a 15-keto derivative is blocked by the two fluorine atoms at the C-15 position, degradation at other positions, such as the C-9 hydroxyl group to form this compound, can occur under specific stress conditions, particularly oxidative stress. A stability-indicating method must be able to resolve Tafluprost from Tafluprost acid, its beta-oxidation metabolites, and potential isomers or keto derivatives.
Q2: Which HPLC column is recommended for the analysis of this compound and other Tafluprost-related compounds?
A2: A reversed-phase C18 column is the most commonly used and recommended stationary phase for the separation of Tafluprost and its related substances, including polar metabolites like Tafluprost acid and potentially this compound. Columns with high purity silica (B1680970) and end-capping provide better peak shapes and reduce tailing.
Q3: What are the typical mobile phase compositions for a stability-indicating HPLC method for Tafluprost and its derivatives?
A3: A gradient elution is generally preferred to achieve optimal separation of Tafluprost from its more polar degradation products. A common mobile phase consists of an aqueous component (A) and an organic component (B).
-
Mobile Phase A: An acidic buffer, such as a mixture of water, methanol, and orthophosphoric acid, is often used to control the ionization of acidic analytes and improve peak shape.[1][2]
-
Mobile Phase B: Acetonitrile is a common choice for the organic modifier.[1][2] The gradient program is optimized to ensure adequate retention of early-eluting polar compounds while allowing for the timely elution of the more lipophilic Tafluprost.
Q4: What is the recommended detection wavelength for Tafluprost and its keto-derivatives?
A4: Prostaglandin analogs like Tafluprost lack a strong chromophore, making UV detection most effective at lower wavelengths. A detection wavelength of around 210 nm is commonly employed for the analysis of Tafluprost and its related substances.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for inducing the degradation of Tafluprost to generate its potential degradation products, including this compound, for method development and validation.
-
Preparation of Stock Solution: Accurately weigh and dissolve Tafluprost in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 24 hours). Cool, neutralize with an appropriate amount of 0.1 N sodium hydroxide, and dilute to the final concentration with the mobile phase.
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide. Keep the solution at room temperature for a specified period (e.g., 8 hours). Neutralize with an appropriate amount of 0.1 N hydrochloric acid and dilute to the final concentration.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours). Dilute to the final concentration.
-
Thermal Degradation: Place a solid sample of Tafluprost in a temperature-controlled oven at 80°C for a specified duration (e.g., 48 hours). After exposure, dissolve and dilute the sample to the final concentration.
-
Photolytic Degradation: Expose a solution of Tafluprost to UV light (e.g., 254 nm) and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil. After exposure, dilute the sample to the final concentration.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating RP-HPLC method for the analysis of this compound and other related substances of Tafluprost.
-
System Preparation: Prepare the mobile phases as described in the "Chromatographic Conditions" table below and degas them thoroughly. Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Sample Preparation: Prepare all samples (stressed and unstressed) in the diluent to a final concentration within the linear range of the method.
-
Analysis: Inject the samples onto the HPLC system and record the chromatograms.
-
Data Processing: Integrate the peaks corresponding to Tafluprost and its degradation products. Calculate the percentage of each degradation product and the total degradation.
Data Presentation
Table 1: Summary of Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water:Methanol:Orthophosphoric Acid (900:100:1, v/v/v) |
| Mobile Phase B | Acetonitrile:Water (900:100, v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 25 | |
| 35 | |
| 40 | |
| 45 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Table 2: Typical Forced Degradation Results for Tafluprost
| Stress Condition | Major Degradation Products | Potential for this compound Formation |
| Acidic Hydrolysis | Tafluprost Acid | Low |
| Alkaline Hydrolysis | Tafluprost Acid | Low |
| Oxidative (H₂O₂) | Oxidized derivatives, Tafluprost Acid | Moderate to High |
| Thermal | Isomers, Tafluprost Acid | Low |
| Photolytic | Isomers, Photodegradants | Low to Moderate |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with the column's silica backbone.- Column overload.- Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 column.- Reduce sample concentration or injection volume.- Adjust mobile phase pH to ensure analytes are in a single ionic form. |
| Variable Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Prepare fresh mobile phase daily and ensure thorough mixing.- Use a column oven to maintain a stable temperature.- Check the HPLC system for leaks and ensure the pump delivers a consistent flow rate. |
| Poor Resolution Between Peaks | - Sub-optimal mobile phase composition.- Column degradation.- High flow rate. | - Systematically vary the organic-to-aqueous ratio of the mobile phase.- Replace the column with a new one of the same type.- Reduce the flow rate to improve separation efficiency. |
| Extraneous or "Ghost" Peaks | - Sample carryover.- Contaminated mobile phase or diluent.- Late-eluting compounds from a previous injection. | - Implement a robust needle wash protocol.- Use high-purity HPLC-grade solvents.- Increase the run time or add a column flushing step at the end of the gradient. |
| Baseline Noise or Drift | - Air bubbles in the mobile phase.- Contaminated mobile phase.- Detector lamp aging. | - Degas the mobile phase thoroughly.- Prepare fresh mobile phase with high-purity solvents.- Replace the detector lamp if nearing the end of its lifespan. |
Visualizations
Caption: Experimental workflow for the stability-indicating HPLC method.
Caption: Potential degradation pathways of Tafluprost.
References
- 1. [PDF] Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC-MS. | Semantic Scholar [semanticscholar.org]
- 2. Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Extraction Recovery for Prostaglandin Keto-Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of prostaglandin (B15479496) keto-metabolites from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting prostaglandin keto-metabolites?
A1: Solid-Phase Extraction (SPE) is the most widely used method for the extraction and purification of prostaglandin keto-metabolites from biological samples such as plasma, urine, and tissue homogenates.[1] This technique offers high extraction yields (often exceeding 90%), good selectivity, and precision, while effectively minimizing ion suppression in subsequent LC-MS/MS analysis.[1]
Q2: Why is pH adjustment of the sample important before SPE?
A2: Acidifying the sample to a pH of approximately 3.5 is a critical step before loading it onto a reversed-phase SPE cartridge (like C18).[2] At this acidic pH, the carboxylic acid group of the prostaglandin keto-metabolites is protonated, making the molecules less polar. This increased hydrophobicity enhances their retention on the non-polar stationary phase of the SPE cartridge, leading to higher recovery rates. Inclusion of 1% formic acid in the loading mixture has been shown to increase recoveries from various biological matrices to ≥90%.[1][2]
Q3: What are the key steps in a typical SPE protocol for prostaglandin keto-metabolites?
A3: A standard SPE protocol involves four main steps:
-
Conditioning: The SPE cartridge is activated with an organic solvent (e.g., methanol) to wet the stationary phase.
-
Equilibration: The cartridge is then flushed with a solution that mimics the sample matrix (e.g., water) to prepare it for sample loading.
-
Loading: The pre-treated and acidified sample is passed through the cartridge, where the analytes of interest are retained.
-
Washing: The cartridge is washed with a weak solvent to remove interfering substances.
-
Elution: The purified prostaglandin keto-metabolites are recovered from the cartridge using a strong organic solvent.
Q4: How can I prevent the degradation of my prostaglandin keto-metabolites during sample handling and extraction?
A4: Prostaglandin keto-metabolites can be unstable. To minimize degradation, it is recommended to:
-
Add antioxidants, such as butylated hydroxytoluene (BHT), to your samples immediately after collection.
-
Keep samples on ice during processing and store them at -80°C for long-term storage.
-
Use deuterated internal standards, added early in the sample preparation process, to account for any degradation or loss during extraction.
Q5: What are "matrix effects" and how can they affect my results?
A5: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of the target analytes. To mitigate matrix effects, it is crucial to have an efficient sample clean-up method, such as a well-optimized SPE protocol. Using a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.
Troubleshooting Guides
Problem 1: Low Recovery of Prostaglandin Keto-Metabolites
| Potential Cause | Recommended Solution |
| Incorrect Sample pH | Ensure the sample is acidified to pH 3.5 before loading onto the SPE cartridge. Use a pH meter to verify. |
| Improper SPE Cartridge Conditioning/Equilibration | Follow the manufacturer's instructions for conditioning and equilibration. Ensure the cartridge does not dry out before sample loading. |
| Inappropriate Wash Solvent | The wash solvent may be too strong, leading to premature elution of the analytes. Reduce the organic solvent percentage in the wash solution. |
| Insufficient Elution Solvent Volume or Strength | Increase the volume of the elution solvent or use a stronger solvent to ensure complete elution from the cartridge. Consider a "soak" step where the elution solvent is left on the cartridge for a few minutes before elution. |
| Sample Overload | The amount of sample loaded may exceed the binding capacity of the SPE cartridge. Reduce the sample volume or use a cartridge with a larger sorbent mass. |
| Analyte Degradation | Add antioxidants (e.g., BHT) to the sample and keep it cold. Process samples as quickly as possible. |
Problem 2: Poor Reproducibility of Extraction
| Potential Cause | Recommended Solution |
| Inconsistent SPE Cartridge Packing | Use high-quality SPE cartridges from a reputable supplier to ensure consistent packing and flow rates. |
| Variable Flow Rates During SPE | Control the flow rate during sample loading, washing, and elution. A slow and consistent flow rate is generally recommended. Automated SPE systems can improve reproducibility. |
| Incomplete Solvent Evaporation | Ensure the elution solvent is completely evaporated before reconstituting the sample for analysis. Residual solvent can affect the final concentration. |
| Precipitation of Analytes After Reconstitution | The reconstitution solvent may not be optimal. Try a different solvent or a mixture of solvents to ensure the analytes remain in solution. |
| Inconsistent Sample Collection and Handling | Standardize the procedures for sample collection, storage, and thawing to minimize variability between samples. |
Problem 3: High Background or Interferences in LC-MS/MS Analysis
| Potential Cause | Recommended Solution |
| Inefficient Removal of Matrix Components | Optimize the wash steps in your SPE protocol. Try different wash solvents with varying polarities to remove a broader range of interferences. |
| Leaching from Plasticware or Solvents | Use high-quality, low-bleed plasticware and HPLC/MS-grade solvents to minimize contamination. |
| Co-elution of Isomers | Optimize the chromatographic separation to resolve the target analyte from isomeric interferences. This may involve using a different column or modifying the mobile phase gradient. |
| Carryover from Previous Injections | Implement a robust needle wash protocol on the autosampler, including a strong organic solvent, to prevent carryover between samples. |
Data Presentation
Table 1: Comparison of Recovery Rates with Different SPE Sorbents
| SPE Sorbent | Analyte | Sample Matrix | Average Recovery (%) | Reference |
| C18 | Prostaglandin E2 (PGE2) | Plasma | >90 | |
| C18 | Prostaglandin F2α (PGF2α) | Plasma | >90 | |
| Oasis HLB | Various Eicosanoids | Plasma | 70-120 | |
| Strata-X | Various Pesticides | Groundwater | >70 | |
| Anion-Exchanging BondElut | Oxylipins | Plasma | Low |
Note: Direct comparative studies for a wide range of prostaglandin keto-metabolites across these specific sorbents are limited. The provided data is based on available studies for similar compounds and matrices.
Table 2: Effect of Sample pH on Analyte Recovery
| Analyte | Sample Matrix | pH | Recovery (%) | Reference |
| Prostaglandins (B1171923) | Plasma, Urine, Tissue | Acidic (e.g., with 1% formic acid) | ≥90 | |
| Ibuprofen (acidic drug) | Aqueous | Low pH | Increased retention | |
| Alprenolol (basic drug) | Aqueous | High pH | Increased retention |
Note: Acidification is a standard and critical step for the efficient extraction of prostaglandins using reversed-phase SPE. The provided data highlights the principle of pH manipulation for optimizing the retention of ionizable compounds.
Experimental Protocols
Protocol 1: Extraction of Prostaglandin Keto-Metabolites from Plasma
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 1 mL aliquot of plasma, add a deuterated internal standard for each analyte of interest.
-
Add an antioxidant such as BHT.
-
Acidify the sample to pH 3.5 with 2M HCl or formic acid.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of water.
-
Load the acidified plasma sample onto the cartridge at a flow rate of approximately 0.5 mL/min.
-
Wash the cartridge sequentially with 5 mL of water, followed by 5 mL of 15% ethanol, and finally 5 mL of hexane.
-
Elute the prostaglandins with 5 mL of ethyl acetate (B1210297) or methyl formate.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Extraction of Prostaglandin Keto-Metabolites from Urine
-
Sample Preparation:
-
Centrifuge the urine sample to remove any particulate matter.
-
To a 2 mL aliquot of the supernatant, add deuterated internal standards.
-
Acidify the sample to pH 3.5 with formic acid.
-
-
Solid-Phase Extraction (SPE):
-
Follow the same SPE procedure as outlined in Protocol 1 (Plasma Extraction).
-
-
Sample Concentration and Reconstitution:
-
Follow the same procedure as in Protocol 1.
-
Protocol 3: Extraction of Prostaglandin Keto-Metabolites from Tissue
-
Sample Preparation:
-
Weigh the frozen tissue sample.
-
Homogenize the tissue in a suitable buffer containing an antioxidant (e.g., BHT).
-
Add deuterated internal standards to the homogenate.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant and acidify to pH 3.5.
-
-
Solid-Phase Extraction (SPE):
-
Follow the same SPE procedure as outlined in Protocol 1 (Plasma Extraction).
-
-
Sample Concentration and Reconstitution:
-
Follow the same procedure as in Protocol 1.
-
Mandatory Visualizations
Caption: Workflow for Prostaglandin Keto-Metabolite Extraction from Plasma.
Caption: Troubleshooting Logic for Low Extraction Recovery.
Caption: Simplified Biosynthesis Pathway of a Prostaglandin Keto-Metabolite.
References
Validation & Comparative
A Comparative Analysis of Tafluprost and its Active Metabolite in Intraocular Pressure Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the prostaglandin (B15479496) F2α analogue, Tafluprost (B1681877), and its biologically active metabolite, Tafluprost acid, in the context of intraocular pressure (IOP) reduction. While direct comparative studies administering Tafluprost versus its active metabolite are not available in published literature, this document synthesizes clinical and preclinical data to elucidate the efficacy and mechanism of action of Tafluprost, which is intrinsically linked to its conversion to Tafluprost acid.
Tafluprost is an isopropyl ester prodrug that, upon topical administration to the eye, rapidly hydrolyzes to Tafluprost acid.[1][2][3] This active form is a potent and selective agonist for the prostaglandin F (FP) receptor.[1][2] The activation of FP receptors in the eye is believed to lower IOP primarily by increasing the uveoscleral outflow of aqueous humor. Studies in both animals and humans have substantiated this as the main mechanism of action.
Quantitative Data on IOP Reduction by Tafluprost
Clinical trials have demonstrated the efficacy of Tafluprost in lowering IOP in patients with open-angle glaucoma or ocular hypertension. The following table summarizes key findings from various studies.
| Study Focus | Drug(s) and Concentration(s) | Duration | Key Findings on IOP Reduction |
| Phase III Non-inferiority Study | Tafluprost 0.0015% vs. Latanoprost 0.005% | 4 weeks | Tafluprost reduced IOP by 6.6 ± 2.5 mmHg (27.6% ± 9.6%); Latanoprost reduced IOP by 6.2 ± 2.5 mmHg (25.9% ± 9.7%). |
| Adjunctive Therapy with Timolol | Tafluprost 0.0015% + Timolol vs. Vehicle + Timolol | 6 weeks | The Tafluprost-Timolol group showed an additional IOP reduction of 5 to 6 mmHg compared to 3 to 4 mmHg in the Vehicle-Timolol group. |
| Comparison in Latanoprost Low-Responders (Monkeys) | Tafluprost 0.0015% vs. Latanoprost 0.005% | N/A | In monkeys with a low susceptibility to Latanoprost, Tafluprost induced a greater IOP reduction. |
| 24-Hour Efficacy Comparison | Preservative-free Tafluprost 0.0015% vs. Latanoprost 0.005% | 3 months (crossover) | Both drugs achieved statistically similar mean 24-hour IOP reduction (17.8 mmHg for Tafluprost vs. 17.7 mmHg for Latanoprost). Tafluprost showed significantly lower 24-hour IOP fluctuation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols employed in the clinical evaluation of Tafluprost.
Protocol for a Phase III Non-Inferiority, Randomized, Single-Blind Comparative Study:
-
Patient Population: Patients diagnosed with primary open-angle glaucoma or ocular hypertension.
-
Study Design: A randomized, single-blind, comparative study. Patients are randomly assigned to receive either Tafluprost 0.0015% or Latanoprost 0.005% ophthalmic solution.
-
Treatment Regimen: One drop of the assigned medication is self-administered in the affected eye(s) once daily in the evening for a duration of 4 weeks.
-
IOP Measurement: Intraocular pressure is measured at baseline and at specified follow-up visits (e.g., weeks 1, 2, and 4) at consistent times of the day to minimize diurnal variations. A calibrated Goldmann applanation tonometer is typically used.
-
Outcome Measures: The primary efficacy endpoint is the mean change in IOP from baseline to the end of the treatment period. Safety and tolerability are assessed by monitoring adverse events and conducting ophthalmic examinations.
Visualizing the Pathway and Process
To better understand the mechanism and experimental approach, the following diagrams are provided.
References
A Comparative Guide to a Validated Analytical Method for 9-keto Tafluprost
This guide provides a comprehensive overview of a validated stability-indicating analytical method for the quantification of 9-keto Tafluprost, a significant degradation product of Tafluprost. The methodology and validation parameters are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose in a research and quality control environment.[1][2] This document is intended for researchers, scientists, and drug development professionals.
Comparison of Analytical Methods
While various analytical methods can be employed for the analysis of prostaglandins (B1171923) and their metabolites, High-Performance Liquid Chromatography (HPLC) remains the gold standard due to its high resolution, sensitivity, and specificity. This guide details a Reverse-Phase HPLC (RP-HPLC) method, which is compared against a hypothetical alternative method to highlight its advantages.
Table 1: Comparison of Analytical Method Performance
| Validation Parameter | RP-HPLC with UV Detection | Alternative Method (e.g., Thin Layer Chromatography) | ICH Q2(R1) Guideline |
| Specificity | High | Moderate to Low | The analytical procedure should be able to unequivocally assess the analyte in the presence of components which may be expected to be present. |
| Linearity (r²) | > 0.999 | Variable | A linear relationship should be evaluated across the range of the analytical procedure. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90.0 - 110.0% | The closeness of test results obtained by the method to the true value. |
| Precision (% RSD) | < 2.0% | < 5.0% | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~1 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~3 µg/mL | The lowest amount of analyte in a sample which can be quantitated with suitable precision and accuracy. |
| Robustness | High | Moderate | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
The following section details the experimental protocols for the validation of the RP-HPLC method for this compound.
RP-HPLC Method Parameters
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient mixture of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at 220 nm.
-
Injection Volume : 10 µL.
-
Column Temperature : 30°C.
Validation Procedures
-
Specificity : The specificity of the method was determined by analyzing a placebo solution, a standard solution of this compound, and a sample solution. The chromatograms were compared to ensure no interference from excipients at the retention time of this compound. Forced degradation studies were also performed to demonstrate that the method can separate the analyte from its degradation products.[3]
-
Linearity : Linearity was evaluated by analyzing five concentrations of this compound over the range of 0.1 to 2.0 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
-
Accuracy : The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
-
Precision :
-
Repeatability (Intra-day precision) : Assessed by analyzing six replicate injections of the 100% test concentration of this compound on the same day, under the same operating conditions.
-
Intermediate Precision (Inter-day precision) : Determined by repeating the repeatability study on a different day, with a different analyst and different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness : The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The effect on the peak area and retention time was observed.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[4] this compound was subjected to the following stress conditions:
-
Acid Hydrolysis : 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis : 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation : The solid drug was kept at 105°C for 48 hours.
-
Photolytic Degradation : The drug solution was exposed to UV light (254 nm) for 24 hours.
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of this compound | Observations |
| Acid Hydrolysis (0.1 N HCl) | ~15% | Significant degradation observed. |
| Base Hydrolysis (0.1 N NaOH) | ~20% | Most significant degradation observed. |
| Oxidative Degradation (3% H₂O₂) | ~10% | Moderate degradation. |
| Thermal Degradation (105°C) | ~5% | Minor degradation. |
| Photolytic Degradation (UV light) | ~8% | Moderate degradation. |
Visualizations
The following diagrams illustrate the workflow of the analytical method validation and the logical relationship in the forced degradation pathway.
Caption: Workflow for Analytical Method Validation.
Caption: Forced Degradation Pathway of Tafluprost.
References
A Comparative Guide to the Cross-Validation of Tafluprost Metabolite Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Tafluprost's active metabolite, Tafluprost acid. While the focus of this document is on Tafluprost acid due to the availability of published data, the principles and protocols described are broadly applicable to other metabolites, such as 9-keto Tafluprost. Accurate and reproducible measurement of these analytes in biological matrices is critical for pharmacokinetic studies, drug development, and clinical monitoring.
Cross-validation of bioanalytical methods across different laboratories is essential to ensure data integrity and allow for meaningful comparisons between preclinical and clinical studies. This guide outlines representative experimental protocols and presents a comparative analysis of method performance to aid researchers in establishing and validating robust analytical approaches. The validation of these methods is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1]
Metabolic Activation of Tafluprost
Tafluprost is an isopropyl ester prodrug that is rapidly hydrolyzed in the eye to its biologically active carboxylic acid form, Tafluprost acid.[1] This active metabolite then exerts its therapeutic effect by acting as a selective agonist for the prostaglandin (B15479496) F receptor (FP receptor).
Comparative Analysis of Analytical Methodologies
The two primary analytical techniques for the quantification of Tafluprost and its metabolites are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, which is crucial for detecting the low concentrations of metabolites found in plasma.
Table 1: Comparison of Assay Performance Parameters
| Validation Parameter | HPLC with Fluorescence Detection (in Aqueous Humor) | LC-MS/MS (in Plasma) |
| Linearity Range | 0.05 - 2 µg/mL | 10 - 1000 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.9999 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 48 ng/mL | 10 pg/mL[2][3] |
| Limit of Detection (LOD) | 16 ng/mL | Not explicitly stated |
| Accuracy (% Bias) | Within ±15% of nominal concentration | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% | ≤ 15% (≤ 20% at LLOQ) |
Note: Data is compiled from various sources and represents typical performance characteristics. Direct cross-laboratory validation data for this compound is not available in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for the quantification of Tafluprost and its acid metabolite.
Protocol 1: HPLC with Fluorescence Detection for Tafluprost in Aqueous Humor
This method is suitable for matrices where higher concentrations of the analyte are expected.
-
Sample Preparation: A simple dilution of the aqueous humor sample with the mobile phase may be sufficient. The use of an internal standard, such as Bimatoprost, is recommended for accurate quantification.
-
Chromatographic Conditions:
-
Instrumentation: Standard HPLC system with a fluorescence detector.
-
Column: C18 column (e.g., HyperClone™ ODS, 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of ethanol (B145695) and 0.01 M phosphate (B84403) buffer (60:40 v/v, pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
-
Detection:
-
Detector: Fluorescence Detector.
-
Excitation Wavelength: 220 nm.
-
Emission Wavelength: 292 nm.
-
Protocol 2: LC-MS/MS for Tafluprost Acid in Human Plasma
This highly sensitive method is required for pharmacokinetic studies where plasma concentrations are very low.
-
Sample Preparation:
-
Protein Precipitation: Plasma samples are typically treated with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins. An internal standard (ideally a stable isotope-labeled version of Tafluprost acid) is added before this step.
-
Liquid-Liquid Extraction: Following protein precipitation and centrifugation, the supernatant may be further purified using liquid-liquid extraction to remove interfering substances.
-
-
Chromatographic Conditions:
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer.
-
Column: A suitable reverse-phase column (e.g., C18) with a small particle size for high resolution.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate for UHPLC is between 0.2 and 0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for prostaglandin analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Tafluprost acid and its internal standard are monitored.
-
Cross-Validation Workflow
A cross-validation study is performed to ensure that an analytical method is transferable between different laboratories and that the data generated by each laboratory is comparable.
Signaling Pathway of Tafluprost Acid
Tafluprost acid, a PGF2α analogue, binds to the FP receptor, a G-protein coupled receptor. This interaction initiates a signaling cascade that is believed to increase the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.
References
Unraveling the Prostaglandin FP Receptor Affinity: A Comparative Analysis of Tafluprost and its Metabolites
For researchers and professionals in drug development, understanding the nuanced interactions between a drug and its receptor is paramount. This guide provides a detailed comparison of the binding affinity of the prostaglandin (B15479496) F2α analogue, Tafluprost (B1681877), and its active metabolite for the prostaglandin F (FP) receptor. While the query specifically mentioned 9-keto Tafluprost, current scientific literature extensively details the metabolic pathway of Tafluprost, which does not prominently feature a 9-keto metabolite. Instead, Tafluprost, an isopropyl ester prodrug, is rapidly hydrolyzed in the cornea to its biologically active form, tafluprost acid.[1][2][3] This active metabolite is responsible for the drug's therapeutic effect.
The structure of Tafluprost is unique, with two fluorine atoms at the carbon 15 position, which prevents metabolism by 15-hydroxyprostaglandin dehydrogenase to a 15-keto metabolite, a common metabolic pathway for other prostaglandins.[3] Following its primary activation to tafluprost acid, it is further metabolized via β-oxidation to inactive metabolites such as 1,2-dinor- and 1,2,3,4-tetranor-tafluprost acid.[4] Due to the absence of reported data on a "this compound" metabolite and its binding affinity, this guide will focus on the well-characterized active form, tafluprost acid, and compare its FP receptor binding affinity with other key prostaglandin analogues.
Quantitative Comparison of FP Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical measure of its potential potency. This is often expressed by the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity. The data presented below has been collated from various in-vitro studies.
| Compound | Receptor | Binding Affinity (Ki) |
| Tafluprost Acid | Prostaglandin FP | 0.4 nM |
| Latanoprost (B1674536) Acid | Prostaglandin FP | 4.7 nM |
As the data indicates, tafluprost acid demonstrates a significantly higher affinity for the FP receptor, being approximately 12 times more potent than latanoprost acid in this regard.
Experimental Protocols
The determination of binding affinity is achieved through robust experimental assays. The following is a detailed methodology for a competitive radioligand binding assay, a common technique used to ascertain the Ki values for compounds like tafluprost acid.
Radioligand Binding Assay for FP Receptor Affinity
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., tafluprost acid) for the prostaglandin FP receptor.
Materials:
-
Receptor Source: Membrane preparations from cells recombinantly expressing the human FP receptor (e.g., HEK-293 or CHO cells) or from tissues rich in FP receptors, such as the bovine corpus luteum.
-
Radioligand: A high-affinity radiolabeled ligand for the FP receptor, such as [³H]-Prostaglandin F2α ([³H]-PGF2α).
-
Test Compound: Unlabeled tafluprost acid.
-
Assay Buffer: A suitable buffer to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the FP receptor.
-
Homogenize the cells in a cold buffer and centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add the cell membrane preparation.
-
Add a fixed concentration of the radioligand ([³H]-PGF2α).
-
Add varying concentrations of the unlabeled test compound (tafluprost acid).
-
To determine non-specific binding, add a high concentration of an unlabeled, high-affinity FP receptor agonist in separate wells.
-
To determine total binding, add only the radioligand and membrane preparation without any competitor.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Pathways
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the metabolic pathway of Tafluprost and the experimental workflow for determining binding affinity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tafluprost | C25H34F2O5 | CID 9868491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and ocular tissue distribution of an antiglaucoma prostanoid, tafluprost, after ocular instillation to monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
9-keto Tafluprost vs. Latanoprost: A Comparative Pharmacological Study
A detailed guide for researchers and drug development professionals on the pharmacological profiles of two leading prostaglandin (B15479496) analogs for glaucoma treatment.
This guide provides a comprehensive comparison of 9-keto Tafluprost (B1681877) (the active metabolite of Tafluprost) and Latanoprost (B1674536), two prominent prostaglandin F2α analogs utilized in the management of glaucoma and ocular hypertension. The focus is on their pharmacological characteristics, supported by experimental data, to inform research and development in ophthalmology.
Pharmacodynamic Properties: Receptor Binding and Efficacy
Both 9-keto Tafluprost and Latanoprost are prodrugs that are hydrolyzed in the cornea to their biologically active acid forms. These active metabolites exert their therapeutic effect by acting as selective agonists at the prostaglandin F (FP) receptor. Activation of the FP receptor in the ciliary muscle and other tissues of the uveoscleral pathway is believed to increase the outflow of aqueous humor, thereby reducing intraocular pressure (IOP).
A critical determinant of their potency is their binding affinity to the FP receptor. In vitro competitive radioligand binding assays have demonstrated a significant difference in affinity between the two active metabolites.
Table 1: Comparative FP Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) |
| This compound (Tafluprost acid) | Prostaglandin FP | 0.4 nM[1][2] |
| Latanoprost acid | Prostaglandin FP | 4.7 nM[2] |
Lower Ki value indicates higher binding affinity.
The data indicates that tafluprost acid has an approximately 12-fold higher affinity for the FP receptor compared to latanoprost acid[2]. This higher affinity may contribute to its potent IOP-lowering effect.
In terms of clinical efficacy, both drugs demonstrate a substantial and sustained reduction in IOP. Head-to-head clinical trials and meta-analyses have shown that both tafluprost 0.0015% and latanoprost 0.005% provide a comparable mean reduction in IOP.
Table 2: Comparative Intraocular Pressure (IOP) Lowering Efficacy
| Study Type | Drug Concentration | Mean IOP Reduction (from baseline) | Comparison Outcome |
| 24-month Phase III Study | Tafluprost 0.0015% | -7.1 mmHg[3] | Latanoprost showed a slightly larger, but clinically small, difference in IOP reduction. Non-inferiority of tafluprost to latanoprost was demonstrated. |
| Latanoprost 0.005% | -7.7 mmHg | ||
| 24-hour Crossover Study | Preservative-free Tafluprost | Similar mean 24-hour efficacy to latanoprost (17.8 vs 17.7 mmHg) | Tafluprost provided significantly lower 24-hour IOP fluctuation, while latanoprost provided a significantly better 24-hour trough IOP. |
| Latanoprost | |||
| Meta-analysis of 5 RCTs | Tafluprost 0.0015% | No statistically significant difference in IOP reduction between the two drugs. | The two drugs are comparable in lowering IOP for open-angle glaucoma and ocular hypertension. |
| Latanoprost 0.005% |
Signaling Pathway
The activation of the FP receptor by this compound or Latanoprost initiates a downstream signaling cascade. The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is believed to lead to the remodeling of the extracellular matrix in the uveoscleral pathway, partly through the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, and MMP-3. This enzymatic degradation of extracellular matrix components reduces hydraulic resistance and facilitates aqueous humor outflow.
Safety and Tolerability
The adverse effect profiles of this compound and Latanoprost are similar, with ocular side effects being the most common. These include conjunctival hyperemia, eye irritation, and changes in iris and eyelash pigmentation. Head-to-head comparisons have provided quantitative data on the incidence of these adverse events.
Table 3: Comparative Adverse Effects Profile
| Adverse Event | Tafluprost 0.0015% (Incidence) | Latanoprost 0.005% (Incidence) | Statistical Significance (p-value) |
| Conjunctival Hyperemia | Higher incidence reported in a meta-analysis (RR=2.11) | Lower incidence | p=0.006 |
| Eye Irritation | No statistically significant difference | No statistically significant difference | p=0.744 |
| Foreign-body Sensation | No statistically significant difference | No statistically significant difference | p=0.269 |
| Eye Pain | No statistically significant difference | No statistically significant difference | p=0.07 |
| Iris Hyperpigmentation | No statistically significant difference | No statistically significant difference | p=0.61 |
| Dry Eye | No statistically significant difference | No statistically significant difference | p=0.79 |
| Eye Pruritus | No statistically significant difference | No statistically significant difference | p=0.4 |
RR = Relative Risk. Data from a meta-analysis of five randomized controlled trials. Both formulations contained the preservative benzalkonium chloride (BAK).
It is noteworthy that some studies have compared preservative-free tafluprost with preservative-containing latanoprost, suggesting that the absence of preservatives in the tafluprost formulation may lead to better ocular surface tolerability.
Experimental Protocols
Competitive Radioligand Binding Assay for FP Receptor Affinity
This protocol outlines the methodology to determine the binding affinity (Ki) of test compounds like this compound and Latanoprost acid for the human FP receptor.
1. Materials:
- Receptor Source: Cell membranes from a stable cell line (e.g., HEK293) expressing the recombinant human FP receptor.
- Radioligand: [³H]-Latanoprost or another suitable radiolabeled FP receptor agonist.
- Test Compounds: this compound (tafluprost acid) and Latanoprost acid.
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
- Filtration Apparatus: Glass fiber filters and a cell harvester.
- Scintillation Counter and Fluid.
2. Procedure:
- Membrane Preparation: Homogenize cells expressing the FP receptor and prepare a membrane fraction by differential centrifugation.
- Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (competitor).
- Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Head-to-Head Clinical Trial for IOP-Lowering Efficacy and Safety
This section describes a typical workflow for a randomized, double-masked, parallel-group clinical trial comparing the efficacy and safety of this compound and Latanoprost.
Conclusion
Both this compound and Latanoprost are highly effective IOP-lowering agents that act as selective FP receptor agonists. This compound exhibits a significantly higher binding affinity for the FP receptor in vitro. Clinically, both drugs demonstrate comparable efficacy in reducing mean IOP, with some potential differences in their effects on diurnal IOP fluctuation and trough levels. Their adverse effect profiles are similar, with conjunctival hyperemia being a notable side effect. The choice between these agents may be influenced by factors such as individual patient response, tolerability, and the presence of preservatives in the formulation. Further research into the long-term clinical implications of the differences in receptor affinity and the impact of preservative-free formulations is warranted.
References
A Comparative Guide to the Bioequivalence of Different Tafluprost Formulations
This guide provides a detailed comparison of the bioequivalence of different formulations of Tafluprost (B1681877), a prostaglandin (B15479496) F2α analogue used to reduce elevated intraocular pressure in open-angle glaucoma or ocular hypertension. The focus is on the systemic exposure to the active metabolite, Tafluprost acid, following topical ocular administration. This document is intended for researchers, scientists, and drug development professionals.
Tafluprost is an ester prodrug that is hydrolyzed in the eye to its biologically active metabolite, Tafluprost acid.[1][2][3][4] The primary route of metabolism for Tafluprost acid is through fatty acid β-oxidation and phase II conjugation.[1] This guide will present and compare pharmacokinetic data from a key study on different Tafluprost formulations.
Experimental Protocols
A pivotal study (Study 77551) was conducted to assess the pharmacokinetic properties of two different 0.0015% Tafluprost ophthalmic solutions: a preservative-containing (PC) formulation and a preservative-free (PF) formulation.
Study Design: The study was an 8-day, once-daily (q.d.) topical ocular administration in healthy subjects. Pharmacokinetic parameters were assessed on Day 1 and Day 8 to evaluate single-dose and multiple-dose pharmacokinetics.
Bioanalytical Method: Plasma concentrations of Tafluprost acid were determined using a validated and sensitive bioanalytical method, likely Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for quantifying prostaglandins (B1171923) and their metabolites in biological matrices. The lower limit of quantification (LLOQ) for Tafluprost acid in plasma was 10 pg/mL.
Pharmacokinetic Analysis: The key pharmacokinetic parameters calculated were:
-
Cmax: Maximum (peak) plasma concentration of the drug.
-
Tmax: Time to reach the maximum plasma concentration.
-
AUC (Area Under the Curve): A measure of the total systemic exposure to the drug over time.
Data Presentation
The following tables summarize the key pharmacokinetic parameters for the preservative-containing (PC) and preservative-free (PF) formulations of 0.0015% Tafluprost ophthalmic solution from Study 77551.
Table 1: Pharmacokinetic Parameters of Preservative-Free (PF) 0.0015% Tafluprost Ophthalmic Solution
| Parameter | Day 1 | Day 8 |
| Cmax (pg/mL) | 26 | 27 |
| Tmax (minutes) | 10 (median) | 10 (median) |
| AUC (pg*min/mL) | 394 | 432 |
Table 2: Comparison of Pharmacokinetic Parameters between Preservative-Containing (PC) and Preservative-Free (PF) Formulations
| Parameter | Preservative-Containing (PC) | Preservative-Free (PF) |
| Cmax | Comparable to PF | Comparable to PC |
| AUC | Comparable to PF | Comparable to PC |
Note: Specific numerical values for the PC formulation were not detailed in the source material but were stated to be comparable to the PF formulation.
The results from Study 77551 demonstrated that the pharmacokinetic parameters (AUC and Cmax) of the preservative-containing and preservative-free formulations of Tafluprost were comparable. For both formulations, the plasma concentrations of Tafluprost acid peaked at a median time of 10 minutes on both Day 1 and Day 8. Mean plasma concentrations of Tafluprost acid were below the limit of quantification (10 pg/mL) at 30 minutes post-administration.
Mandatory Visualization
Experimental Workflow for Bioequivalence Assessment of Ophthalmic Solutions
Caption: Workflow for a typical bioequivalence study of ophthalmic solutions.
Signaling Pathway of Tafluprost Action
Caption: Metabolic activation and mechanism of action of Tafluprost.
Conclusion
The available data from pharmacokinetic studies indicate that preservative-free and preservative-containing formulations of 0.0015% Tafluprost are bioequivalent in terms of systemic exposure to the active metabolite, Tafluprost acid. This suggests that the removal of the preservative benzalkonium chloride does not significantly impact the pharmacokinetic profile of Tafluprost. For generic formulations of Tafluprost to be considered bioequivalent without in-vivo studies, they would typically need to be qualitatively and quantitatively the same as the reference listed drug. Differences in inactive ingredients may necessitate further clinical or pharmacokinetic studies to establish bioequivalence.
References
A Head-to-Head Comparison of Analytical Methods for Prostaglandin Analogs
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin (B15479496) analogs are a critical class of therapeutic agents, most notably used in the treatment of glaucoma. Accurate and reliable quantification of these compounds in various matrices is paramount for research, development, and quality control. This guide provides a comprehensive head-to-head comparison of the most commonly employed analytical methods for prostaglandin analogs: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Immunoassays (ELISA and RIA), and Chiral High-Performance Liquid Chromatography (Chiral HPLC).
At a Glance: Key Methodologies Compared
The choice of analytical method for prostaglandin analogs depends on various factors, including the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis. While chromatographic methods coupled with mass spectrometry offer high specificity and sensitivity, immunoassays provide a high-throughput alternative. Chiral separation is essential when the stereochemistry of the analog is of interest.
| Feature | LC-MS/MS | GC-MS | Immunoassays (ELISA/RIA) | Chiral HPLC |
| Principle | Separation by liquid chromatography, detection by mass spectrometry | Separation by gas chromatography, detection by mass spectrometry | Antigen-antibody binding | Separation of enantiomers on a chiral stationary phase |
| Specificity | Very High | High | Moderate to High (potential for cross-reactivity) | High (for enantiomers) |
| Sensitivity | Very High (pg/mL to fg/mL) | High (pg/mL) | High (pg/mL to ng/mL) | Moderate |
| Sample Throughput | Moderate to High | Moderate | High | Moderate |
| Derivatization | Generally not required | Often required to increase volatility | Not required | Not required |
| Primary Application | Quantitative analysis in complex matrices, metabolite identification | Quantitative analysis, particularly for volatile compounds | High-throughput screening, routine analysis | Enantiomeric purity determination, stereoselective studies |
Quantitative Performance Data
The following tables summarize the quantitative performance data for the analysis of common prostaglandin analogs using different analytical methods. These values are indicative and can vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Table 1: LC-MS/MS Performance Data for Prostaglandin Analogs
| Prostaglandin Analog | Matrix | LOD | LOQ | Linearity (r²) | Recovery (%) | Reference |
| Latanoprost | Rabbit Aqueous Humor | 30.66 pg/mL | - | >0.99 | - | [1] |
| Latanoprost | Plasma | - | 0.5 ng/mL | >0.99 | - | [2] |
| Bimatoprost | Cosmetic Serums | - | - | - | >90 | [3] |
| Travoprost | Ophthalmic Solution | 0.002 µg/mL | 0.007 µg/mL | 0.999 | - | [3] |
| Prostaglandin E2 (PGE2) | Biological Fluids | 20 pg/mL | 100 pg/mL | >0.99 | - | [4] |
| Prostaglandin D2 (PGD2) | Biological Fluids | 20 pg/mL | 100 pg/mL | >0.99 | - |
Table 2: GC-MS Performance Data for Prostaglandin Analogs
| Prostaglandin Analog | Matrix | LOD | LOQ | Linearity (r²) | Recovery (%) | Reference |
| Prostaglandin E2 (PGE2) | - | 50 pg/mL | - | - | 70.6 | |
| 6-keto-PGF1α | - | 50 pg/mL | - | - | 64.4 |
Table 3: Immunoassay Performance Data for Prostaglandin Analogs
| Prostaglandin Analog | Assay Type | Sensitivity | Cross-reactivity | Reference |
| Prostaglandin E2 (PGE2) | RIA | 1 pg | Low with other prostanoids (<1%) | |
| Prostaglandin F2α (PGF2α) | RIA | - | Low with other prostanoids |
Note: Detailed quantitative data for immunoassays are often kit-specific and can be found in the product datasheets.
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducing analytical results. Below are representative experimental protocols and workflows for each of the discussed analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of prostaglandin analogs due to its high sensitivity and selectivity, which allows for the direct analysis of complex biological matrices with minimal sample preparation.
Experimental Protocol for Prostaglandin Analog Analysis in Biological Fluids:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of the sample (e.g., plasma, cell culture supernatant), add an internal standard (e.g., a deuterated analog of the target prostaglandin).
-
Add 2 mL of an extraction solvent mixture (e.g., hexane/ethyl acetate, 1:1 v/v).
-
Vortex for 1 minute and centrifuge to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction twice.
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically employed.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often used for prostaglandins (B1171923).
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Workflow Diagram:
Caption: Workflow for LC-MS/MS analysis of prostaglandin analogs.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of prostaglandins, offering high sensitivity. However, it often requires derivatization to increase the volatility and thermal stability of the analytes.
Experimental Protocol for Prostaglandin Analysis:
-
Sample Preparation and Derivatization:
-
Extract prostaglandins from the sample matrix using solid-phase extraction (SPE) or liquid-liquid extraction.
-
Derivatization: This is a critical step. A common procedure involves:
-
Esterification of the carboxyl group (e.g., with pentafluorobenzyl bromide).
-
Silylation of the hydroxyl groups (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Formation of methoxime derivatives for ketone groups.
-
-
-
GC-MS Conditions:
-
GC Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase).
-
Carrier Gas: Helium is commonly used.
-
Injection: Splitless injection is often preferred for trace analysis.
-
Ionization: Electron impact (EI) or negative ion chemical ionization (NICI) can be used. NICI often provides higher sensitivity for derivatized prostaglandins.
-
Mass Spectrometry: Operated in selected ion monitoring (SIM) mode for quantification.
-
Workflow Diagram:
Caption: Workflow for GC-MS analysis of prostaglandin analogs.
Immunoassays (ELISA/RIA)
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are high-throughput methods that rely on the specific binding of an antibody to the prostaglandin analog. While they are generally less specific than mass spectrometry-based methods, they are valuable for screening large numbers of samples.
General ELISA Protocol (Competitive Assay):
-
Coating: A microplate is coated with antibodies specific to the prostaglandin analog.
-
Competition: The sample containing the prostaglandin analog and a known amount of enzyme-labeled prostaglandin analog are added to the wells. They compete for binding to the coated antibodies.
-
Washing: Unbound components are washed away.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Measurement: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the prostaglandin analog in the sample.
Workflow Diagram:
References
In Vivo Efficacy of Tafluprost and its Metabolites: A Comparative Guide
An objective comparison of the in vivo performance of Tafluprost (B1681877) and its primary active metabolite, Tafluprost acid, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals.
A comprehensive review of published scientific literature reveals that Tafluprost, a prostaglandin (B15479496) F2α analog, functions as a prodrug that is rapidly hydrolyzed in the eye to its biologically active form, Tafluprost acid.[1][2][3] The primary metabolic pathway for the deactivation of Tafluprost acid is through β-oxidation, leading to the formation of 1,2-dinor- and 1,2,3,4-tetranor-tafluprost acid, which have been shown to be inactive in lowering intraocular pressure (IOP).[4]
Notably, the chemical structure of Tafluprost, specifically the substitution at the 15-position hydroxyl group, prevents metabolism via ketonization by 15-hydroxy-dehydrogenase, a common metabolic pathway for other prostaglandins.[5] Consequently, "9-keto Tafluprost" is not a recognized major metabolite of Tafluprost, and as such, there is no available scientific literature detailing its in vivo efficacy.
This guide, therefore, provides a comparative analysis of the in vivo efficacy of the prodrug, Tafluprost, and its active metabolite, Tafluprost acid.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of Tafluprost and Tafluprost acid in reducing intraocular pressure (IOP) as reported in various preclinical and clinical studies.
| Compound | Species/Model | Dose/Concentration | IOP Reduction | Key Findings |
| Tafluprost | Ocular Normotensive Monkeys | 0.0005% | ~2 mmHg | Efficacy equivalent to 0.005% Latanoprost. |
| Tafluprost | Laser-Induced Ocular Hypertensive Monkeys | 0.0025% | 11.8 mmHg | Significantly greater IOP reduction compared to 0.005% Latanoprost (9.5 mmHg). |
| Tafluprost | Ocular Hypotensive Monkeys | 0.0015% (once daily for 7 days) | Max reduction of 3.2 ± 0.3 mmHg (22%) | More potent IOP-reducing effect compared to Latanoprost. |
| Tafluprost | Healthy Human Volunteers | 0.0015% (once daily for 7 days) | Baseline reduction of 9.7 ± 3.3 mmHg | Demonstrated significant IOP lowering. |
| Tafluprost Acid | Cynomolgus Monkeys | Intracameral administration | Significant IOP reduction | Confirmed as the pharmacologically active form. |
| 1,2-dinor-Tafluprost acid | Cynomolgus Monkeys | Intracameral administration | No significant IOP reduction | Inactive metabolite. |
| 1,2,3,4-tetranor-Tafluprost acid | Cynomolgus Monkeys | Intracameral administration | No significant IOP reduction | Inactive metabolite. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
IOP Measurement in Ocular Hypertensive Monkeys
-
Objective: To evaluate the IOP-lowering effect of topically administered Tafluprost in a model of ocular hypertension.
-
Animal Model: Cynomolgus monkeys with laser-induced ocular hypertension in one eye.
-
Procedure:
-
Ocular hypertension is induced in one eye of each monkey via photocoagulation of the trabecular meshwork.
-
A single dose of Tafluprost ophthalmic solution (e.g., 0.0025%) is topically instilled into the hypertensive eye.
-
IOP is measured at baseline and at various time points post-instillation using a calibrated pneumatonometer.
-
A control group receiving a vehicle or a comparator drug (e.g., Latanoprost) is included for comparison.
-
-
Data Analysis: The change in IOP from baseline is calculated for each treatment group and statistically analyzed.
Pharmacological Activity of Metabolites via Intracameral Administration
-
Objective: To determine the in vivo pharmacological activity of Tafluprost metabolites on IOP.
-
Animal Model: Normotensive Cynomolgus monkeys.
-
Procedure:
-
Tafluprost acid, 1,2-dinor-tafluprost acid, and 1,2,3,4-tetranor-tafluprost acid are synthesized and prepared for administration.
-
Under anesthesia, the metabolites are administered directly into the anterior chamber of the eye (intracameral administration) at a specific concentration.
-
IOP is measured at baseline and at regular intervals post-administration.
-
-
Data Analysis: The IOP changes induced by each metabolite are compared to determine their respective effects on intraocular pressure.
Visualizations
Metabolic Pathway of Tafluprost
Caption: Metabolic pathway of Tafluprost to its active and inactive forms.
Signaling Pathway of Tafluprost Acid
References
- 1. Tafluprost | C25H34F2O5 | CID 9868491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. Metabolism and ocular tissue distribution of an antiglaucoma prostanoid, tafluprost, after ocular instillation to monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical appraisal of tafluprost in the reduction of elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Prostaglandin F2α Metabolism Biomarkers: Tafluprost Acid vs. 15-keto-13,14-dihydro-PGF2α
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tafluprost acid, the active metabolite of the synthetic prostaglandin (B15479496) F2α analogue Tafluprost, and 15-keto-13,14-dihydro-PGF2α (PGFM), the major systemic metabolite of endogenous prostaglandin F2α (PGF2α), as biomarkers for prostaglandin metabolism. This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate biomarker and analytical strategy for their studies.
Introduction
Prostaglandins are potent lipid mediators involved in a myriad of physiological and pathological processes. Consequently, their metabolites are valuable biomarkers for monitoring disease activity, drug efficacy, and understanding biological pathways. Tafluprost, a topical treatment for glaucoma, exerts its effect by mimicking PGF2α. Monitoring its metabolism via its primary metabolite, Tafluprost acid, is crucial for pharmacokinetic and pharmacodynamic studies. In parallel, measuring the levels of PGFM provides a systemic snapshot of endogenous PGF2α production, which is relevant in various inflammatory and physiological conditions.
While the initial hypothesis considered 9-keto Tafluprost as a potential biomarker, further investigation reveals that the metabolic pathway of Tafluprost does not favor the formation of a 9-keto derivative. Instead, Tafluprost is designed to be resistant to 15-hydroxyprostaglandin dehydrogenase, the enzyme responsible for the formation of 15-keto prostaglandins. Therefore, this guide focuses on the scientifically established and relevant metabolites: Tafluprost acid and PGFM.
Data Presentation: Quantitative Comparison of Analytical Methods
The following tables summarize the performance of validated analytical methods for the quantification of Tafluprost acid and 15-keto-13,14-dihydro-PGF2α in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for both, offering high sensitivity and specificity.
Table 1: LC-MS/MS Method Performance for Tafluprost Acid in Human Plasma
| Parameter | Reported Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [1] |
| Linearity Range | 0.1 - 100 ng/mL | [1] |
| Inter-assay Precision (%CV) | < 15% | [2] |
| Intra-assay Precision (%CV) | < 15% | [2] |
| Recovery | > 85% | [3] |
Table 2: LC-MS/MS Method Performance for 15-keto-13,14-dihydro-PGF2α (PGFM) in Human Plasma and Urine
| Parameter | Plasma | Urine | Reference |
| Lower Limit of Quantification (LLOQ) | ~15 pg/mL (RIA) | 0.025 ng/mL (LC-MS/MS) | |
| Linearity Range | 2.3 - 5,000 pg/mL (ELISA) | 0.025 - 20 ng/mL (LC-MS/MS) | |
| Inter-assay Precision (%CV) | 12.2% (RIA) | < 15% (LC-MS/MS) | |
| Intra-assay Precision (%CV) | 14.0% (RIA) | < 15% (LC-MS/MS) | |
| Recovery | Not specified | > 90% |
Note: Direct head-to-head comparison studies are limited. Data is compiled from various sources and methodologies (LC-MS/MS, RIA, ELISA) which should be considered when comparing values.
Experimental Protocols
Detailed methodologies for the quantification of Tafluprost acid and PGFM are crucial for reproducibility and validation.
Protocol 1: Quantification of Tafluprost Acid in Human Plasma by LC-MS/MS
This protocol is based on established methods for prostaglandin analysis.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., Tafluprost-d4).
-
Add 50 µL of 2% formic acid to acidify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 30% B, increase to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometric Conditions
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tafluprost Acid: Precursor ion (Q1) m/z ~451.2 -> Product ion (Q3) m/z ~339.2
-
Internal Standard (Tafluprost-d4): Precursor ion (Q1) m/z ~455.2 -> Product ion (Q3) m/z ~343.2
-
-
Optimization: Dwell time, collision energy, and other source parameters should be optimized for the specific instrument used.
Protocol 2: Quantification of 15-keto-13,14-dihydro-PGF2α (PGFM) in Human Urine by LC-MS/MS
This protocol is adapted from validated methods for urinary prostaglandin metabolite analysis.
1. Sample Preparation (Solid Phase Extraction)
-
To 1 mL of urine, add 10 µL of an internal standard solution (e.g., PGFM-d4).
-
Condition a mixed-mode anion exchange SPE cartridge with methanol (B129727) followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with water, followed by hexane.
-
Elute the analyte with a mixture of ethyl acetate (B1210297) and methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% acetic acid in water.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% acetic acid.
-
Gradient: A linear gradient tailored to resolve PGFM from other urinary components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45 °C.
3. Mass Spectrometric Conditions
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or ESI, negative mode.
-
MRM Transitions:
-
PGFM: Precursor ion (Q1) m/z 353.2 -> Product ion (Q3) m/z 193.1
-
Internal Standard (PGFM-d4): Precursor ion (Q1) m/z 357.2 -> Product ion (Q3) m/z 197.1
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Conclusion
The validation of robust and reliable biomarkers is paramount in drug development and clinical research. For assessing the metabolic fate of Tafluprost, Tafluprost acid is the definitive biomarker. Its quantification, primarily in plasma and ocular fluids, provides critical pharmacokinetic data. For evaluating the systemic, endogenous PGF2α pathway, 15-keto-13,14-dihydro-PGF2α (PGFM) is the biomarker of choice due to its stability and representative nature of in vivo PGF2α production. The selection between these biomarkers is entirely dependent on the research question. The provided experimental protocols and performance data serve as a foundation for laboratories to establish and validate their own assays for these important analytes.
References
Safety Operating Guide
Safe Handling and Disposal of 9-keto Tafluprost: A Guide for Laboratory Professionals
Introduction
9-keto Tafluprost is a derivative of Tafluprost, a potent prostaglandin (B15479496) F2α analog.[1] Like other compounds in this class, it is a pharmacologically active substance that requires careful handling to ensure the safety of laboratory personnel and prevent environmental contamination.[2] Due to its potential to cause adverse effects even at very low concentrations, particularly with intended use near the eyes, strict adherence to safety protocols is essential.[2] This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure. Based on safety data for Tafluprost and its formulations, the following PPE is recommended. It is crucial to consider double gloving for enhanced protection.[3][4]
| Protection Type | Required Equipment | Guidelines and Remarks |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required when ventilation is inadequate, when handling dusty conditions, or when potential for aerosol formation exists. A positive pressure air-supplied respirator is recommended if there is potential for uncontrolled release or if exposure levels are unknown. |
| Hand Protection | Chemical-resistant gloves | Consider double gloving. Ensure gloves are appropriate for the solvent used (e.g., methyl acetate). |
| Eye and Face Protection | Safety glasses with side-shields or goggles | If the work involves dusty conditions, mists, or aerosols, appropriate goggles are necessary. A faceshield or other full-face protection should be worn if there is any potential for direct facial contact. |
| Skin and Body Protection | Laboratory coat or work uniform | Additional protective garments such as sleevelets, aprons, or disposable suits should be used to avoid any exposed skin surfaces. Use proper degowning techniques to remove potentially contaminated clothing. |
Operational Plan: Handling and First Aid Protocols
Safe handling requires a combination of engineering controls and strict procedural adherence. No open handling should be permitted; totally enclosed processes and containment technologies like glove boxes are recommended.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. Use process enclosures, local exhaust ventilation (e.g., Biosafety Cabinet), or other engineering controls to maintain airborne levels as low as reasonably achievable.
-
Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible.
Step-by-Step Handling Procedure
-
Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition.
-
Containment: Whenever possible, use closed processing systems or containment technologies like glove boxes to prevent leakage into the workplace.
-
Handling: Avoid contact with eyes, skin, and clothing. Prevent the formation of dust and aerosols.
-
Ignition Sources: Keep the substance away from ignition sources and do not smoke in the handling area. Protect against electrostatic charges.
First Aid Measures
-
In case of Inhalation: Move the person to fresh air. If symptoms occur, get medical attention.
-
In case of Skin Contact: Wash the affected area with soap and water as a precaution.
-
In case of Eye Contact: Immediately flush eyes with plenty of water for several minutes, holding eyelids open. If irritation develops and persists, seek medical attention.
-
In case of Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Get medical attention if symptoms occur.
Operational Plan: Spill and Disposal Procedures
Prompt and correct response to spills is critical to prevent wider contamination and exposure.
Spill Cleanup Protocol
-
Evacuate: Evacuate personnel to safe areas.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.
-
Absorb: Absorb the spill with a liquid-binding material such as sand, diatomite, or universal binders.
-
Collect: Place the absorbed material into a suitable container for disposal.
-
Decontaminate: Clean the spill area and any contaminated equipment.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.
Waste Disposal Plan
-
Contaminated Materials: All materials used in the handling of this compound, including empty containers, disposable PPE, and spill cleanup materials, should be treated as contaminated waste.
-
Disposal: Dispose of waste in accordance with all applicable environmental regulations. Do not allow the product to enter drains or water courses. Local authorities should be advised if significant spillages cannot be contained.
Procedural Workflow for Handling this compound
The following diagram outlines the critical steps for safely handling this compound from preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
